molecular formula C15H12O4 B12001283 4-(Acetyloxy)biphenyl-3-carboxylic acid CAS No. 17504-16-4

4-(Acetyloxy)biphenyl-3-carboxylic acid

Cat. No.: B12001283
CAS No.: 17504-16-4
M. Wt: 256.25 g/mol
InChI Key: MDDJDQPZGOGYRZ-UHFFFAOYSA-N
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Description

4-(Acetyloxy)biphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Acetyloxy)biphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Acetyloxy)biphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17504-16-4

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-acetyloxy-5-phenylbenzoic acid

InChI

InChI=1S/C15H12O4/c1-10(16)19-14-8-7-12(9-13(14)15(17)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)

InChI Key

MDDJDQPZGOGYRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

4-Acetoxy-3-phenylbenzoic acid is an organic molecule characterized by a benzoic acid core functionalized with an acetoxy group at the 4-position and a phenyl group at the 3-position. Its structure suggests potential as a versatile intermediate in organic synthesis, combining the reactivity of a carboxylic acid with the latent phenolic functionality of the acetoxy group. The phenyl substituent introduces steric and electronic modifications that can influence the molecule's physical and biological properties.

Nomenclature and Structure:

  • Systematic Name: 4-Acetoxy-3-phenylbenzoic acid

  • Molecular Formula: C₁₅H₁₂O₄

  • Molecular Weight: 256.25 g/mol

  • Structure:

A Note on the CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 4-acetoxy-3-phenylbenzoic acid has not been identified in major chemical databases. This suggests that the compound may not be commercially available and requires de novo synthesis. Researchers should verify the novelty of this compound before publication or patent application. The likely precursor, 4-hydroxy-3-phenylbenzoic acid, is registered under CAS number 92379-11-8[1].

Physicochemical Properties (Predicted)

The physicochemical properties of 4-acetoxy-3-phenylbenzoic acid can be predicted based on its structural similarity to 4-acetoxybenzoic acid and 4-hydroxy-3-phenylbenzoic acid.

PropertyPredicted ValueRationale and Comparative Data
Melting Point (°C) 160-180The melting point of 4-acetoxybenzoic acid is 190-194 °C[2][3]. The introduction of a non-polar phenyl group may slightly lower the melting point compared to the more crystalline parent compound.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Poorly soluble in water.The presence of the carboxylic acid and ester groups will confer some polarity, while the biphenyl core will enhance solubility in organic solvents.
Appearance White to off-white crystalline powder.Similar to other crystalline benzoic acid derivatives[2][4].
pKa ~3.5 - 4.5The pKa of 4-acetylbenzoic acid is 3.70[4]. The electronic effects of the acetoxy and phenyl groups are not expected to drastically alter the acidity of the carboxylic acid.

Synthesis and Purification

The most logical and efficient route to synthesize 4-acetoxy-3-phenylbenzoic acid is through the acetylation of its phenolic precursor, 4-hydroxy-3-phenylbenzoic acid.

Synthesis Workflow

Synthesis_Workflow Precursor 4-Hydroxy-3-phenylbenzoic Acid Reaction Acetylation Reaction Precursor->Reaction Reagent Acetic Anhydride Reagent->Reaction Catalyst Sulfuric Acid (catalytic) Catalyst->Reaction Solvent Pyridine (optional, as base and solvent) Solvent->Reaction Workup Aqueous Workup (Precipitation and Filtration) Reaction->Workup Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification Product 4-Acetoxy-3-phenylbenzoic Acid Purification->Product Characterization_Workflow Synthesized_Product Purified Product NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Product->MS IR FTIR Spectroscopy Synthesized_Product->IR Purity_Analysis Purity Assessment (e.g., HPLC, TLC, Melting Point) Synthesized_Product->Purity_Analysis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity_Analysis->Structural_Confirmation

Caption: Analytical workflow for structural confirmation and purity assessment.

Expected Spectroscopic Data
  • ¹H NMR:

    • A singlet around δ 2.1-2.3 ppm corresponding to the methyl protons of the acetoxy group.

    • Aromatic protons in the region of δ 7.0-8.2 ppm. The specific splitting patterns will depend on the coupling constants between the protons on both aromatic rings.

    • A broad singlet for the carboxylic acid proton, typically above δ 10 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal around δ 20-22 ppm for the methyl carbon of the acetoxy group.

    • Signals in the aromatic region (δ 120-150 ppm).

    • Two carbonyl carbon signals: one for the ester (~δ 168-172 ppm) and one for the carboxylic acid (~δ 165-175 ppm).

  • FTIR (cm⁻¹):

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A sharp C=O stretch from the ester at approximately 1760-1770 cm⁻¹.

    • A C=O stretch from the carboxylic acid around 1700-1720 cm⁻¹.

    • C-O stretching vibrations in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ ion at m/z 255.06.

Potential Applications in Research and Drug Development

While specific applications for 4-acetoxy-3-phenylbenzoic acid are not yet documented, its structure suggests several areas of potential utility.

  • Prodrug Design: The acetoxy group can serve as a protecting group for the phenolic hydroxyl, which can be cleaved in vivo by esterases to release the active 4-hydroxy-3-phenylbenzoic acid. This strategy is often employed to improve the bioavailability of phenolic drugs.

  • Solid-Phase Organic Synthesis: Benzoic acid derivatives are frequently used as linkers in solid-phase synthesis to generate libraries of small molecules for high-throughput screening.[5][6] The bifunctional nature of this molecule could allow for diverse derivatization.

  • Polymer Chemistry: Acetoxybenzoic acids are precursors for the synthesis of liquid crystal polymers.[2][3] The introduction of the phenyl group could be explored for its impact on the properties of such polymers.

  • Medicinal Chemistry Scaffolding: The biphenyl-carboxylic acid motif is present in a number of biologically active molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs). This scaffold could be a starting point for the design of novel therapeutic agents.

Safety and Handling

While a specific safety data sheet for 4-acetoxy-3-phenylbenzoic acid is not available, precautions should be taken based on the known hazards of similar compounds, such as 4-acetoxybenzoic acid and other aromatic carboxylic acids.

  • Hazards: May cause skin, eye, and respiratory irritation.[3][7][8] Harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Acetoxy-3-phenylbenzoic acid represents an intriguing yet underexplored molecule with potential applications in several scientific domains. This guide provides a foundational framework for its synthesis, purification, and characterization, empowering researchers to investigate its properties and potential uses. The lack of a dedicated CAS number underscores the opportunity for novel research in this area. As with any new chemical entity, careful planning, execution, and characterization are paramount to ensuring reliable and reproducible scientific outcomes.

References

  • Kumar, A., Ye, G., Ahmadibeni, Y., & Parang, K. (2006). Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis. The Journal of Organic Chemistry, 71(20), 7915–7918. [Link]

  • Kumar, A., Ye, G., Ahmadibeni, Y., & Parang, K. (2006). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 71(20), 7915–7918. [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11586549, 4-Hydroxy-3-phenylbenzoic acid. Retrieved from [Link]

  • Pfaltz & Bauer. (2023, June 21).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16865, Benzoic acid, 4-(acetyloxy)-. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19).
  • Amanote Research. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 4-Acetylbenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

Sources

Physicochemical Profiling and Characterization of 5-Phenylsalicylic Acid Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Architecture & Significance

Synonyms: 4-Acetoxybiphenyl-3-carboxylic acid; 2-Acetoxy-5-phenylbenzoic acid; Acetyl-5-phenylsalicylic acid. CAS Registry Number (Parent Acid): 13056-43-4 (5-phenylsalicylic acid). Molecular Formula: C₁₅H₁₂O₄ Molecular Weight: 256.25 g/mol [1]

Structural Context

5-Phenylsalicylic acid acetate is the acetylated derivative of 5-phenylsalicylic acid. Structurally, it represents a hybrid between Aspirin (Acetylsalicylic acid) and Diflunisal (5-(2,4-difluorophenyl)salicylic acid).

  • Relationship to Aspirin: It retains the O-acetyl group at the C2 position, preserving the capacity for irreversible acetylation of cyclooxygenase (COX) enzymes, a mechanism unique to aspirin-like salicylates.

  • Relationship to Diflunisal: It possesses a hydrophobic phenyl ring at the C5 position. Unlike Diflunisal, which lacks the acetyl group to avoid protein acetylation, this molecule is designed to combine the lipophilicity of biphenyls with the covalent binding mechanism of aspirin.

Critical Distinction: Do not confuse this compound with Phenyl acetylsalicylate (Acetylsalol), which is the phenyl ester of aspirin. In 5-phenylsalicylic acid acetate, the phenyl ring is directly bonded to the carbon skeleton (C-C bond) at position 5, not the carboxyl group.

Synthesis & Derivations

The compound is typically synthesized via the acetylation of 5-phenylsalicylic acid using acetic anhydride.

SynthesisPath Start 5-Phenylsalicylic Acid (C13H10O3) MW: 214.22 Process Acetylation (60°C, 2 hrs) Start->Process Reagent Acetic Anhydride (Excess) + H2SO4 (cat) Reagent->Process Product 5-Phenylsalicylic Acid Acetate (C15H12O4) MW: 256.25 Process->Product Byprod Acetic Acid Process->Byprod

Figure 1: Synthesis pathway for 5-phenylsalicylic acid acetate via standard acetylation.

Part 2: Physical Properties & Characterization

Due to the niche status of this derivative compared to marketed drugs, specific experimental values must often be determined de novo. The following data combines established structure-activity relationship (SAR) predictions with protocols for experimental validation.

Solid-State Properties
PropertyValue / Range (Predicted)Experimental Validation Method
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 165°C – 175°C (Estimated)*DSC (Differential Scanning Calorimetry)
Crystal Habit Needles or Prisms (solvent dependent)X-Ray Powder Diffraction (XRPD)
Hygroscopicity Low (Hydrophobic biphenyl core)Gravimetric Vapor Sorption (GVS)

*Note on Melting Point: The parent acid (5-phenylsalicylic acid) melts at ~210–214°C. Acetylation typically lowers the melting point by disrupting the strong intermolecular hydrogen bonding network of the phenolic hydroxyl group. However, the rigid biphenyl core maintains a higher lattice energy than Aspirin (MP 135°C).

Solubility & Lipophilicity (LogP)[2]

The addition of the phenyl ring at C5 drastically alters the solubility profile compared to Aspirin.

SolventSolubility ProfileRelevance
Water (pH 1.2) Insoluble (< 0.1 mg/mL)Gastric stability; dissolution rate-limiting step.
Phosphate Buffer (pH 7.4) Sparingly SolubleIonized form (carboxylate) improves solubility slightly.
Ethanol / Methanol Freely SolubleStandard solvents for synthesis and recrystallization.
DMSO Soluble (> 50 mg/mL)Preferred solvent for NMR and biological assays.
Chloroform/DCM SolubleUsed for liquid-liquid extraction.

Lipophilicity (LogP):

  • Aspirin LogP: ~1.19

  • Diflunisal LogP: ~4.30

  • 5-Phenylsalicylic Acid Acetate LogP: ~3.8 – 4.1 (Predicted)

  • Implication: This compound is highly lipophilic (Class II/IV in BCS). It will readily cross the blood-brain barrier but requires formulation strategies (micronization, solid dispersions) to ensure bioavailability.

Part 3: Analytical Validation Protocols

To ensure scientific integrity, the following self-validating protocols should be used to confirm the identity and purity of the synthesized material.

Protocol A: Structural Confirmation via 1H-NMR

Objective: Confirm acetylation and ensure no hydrolysis back to the parent phenol.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (Chloroform-d may be used, but solubility can be limiting).

  • Key Signals to Monitor:

    • Acetyl Methyl Group: Look for a sharp singlet at δ 2.2 – 2.3 ppm (integrating to 3H). Absence indicates hydrolysis.

    • Aromatic Region: Multiplets in the δ 7.3 – 8.2 ppm range (integrating to 8H total: 3 on the salicylic ring, 5 on the phenyl ring).

    • Carboxylic Acid Proton: Broad singlet at δ 12.0 – 13.0 ppm (exchangeable with D2O).

    • Phenolic Proton (Negative Control): Ensure the absence of the phenolic signal (typically δ 10.0 – 11.0 ppm in the parent acid). Presence indicates incomplete reaction.

Protocol B: Purity Analysis via HPLC

Objective: Quantify 5-phenylsalicylic acid (degradation product) and salicylic acid (impurity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes. (High organic required due to lipophilicity).

  • Detection: UV at 254 nm (biphenyl core absorption) and 280 nm .

  • Flow Rate: 1.0 mL/min.

  • Retention Time Logic:

    • Salicylic acid (Polar, elutes early).

    • 5-Phenylsalicylic acid (Parent, elutes mid).

    • 5-Phenylsalicylic acid acetate (Target, elutes late due to acetyl group + biphenyl core).

Protocol C: Hydrolytic Stability Assessment

Acetylated salicylates are moisture-sensitive.

  • Prepare a 1 mg/mL solution in Acetonitrile:Phosphate Buffer (1:1).

  • Incubate at 37°C.

  • Inject into HPLC at t=0, 1h, 4h, 24h.

  • Fail Criteria: Appearance of the "Parent" peak (5-phenylsalicylic acid) > 0.5% within 24h indicates instability.

AnalyticalWorkflow cluster_QC Quality Control Gates Sample Crude Product Recryst Recrystallization (EtOH/Water or EtOAc/Hexane) Sample->Recryst NMR 1H-NMR (Check: -COCH3 singlet) Recryst->NMR HPLC HPLC-UV (Check: Parent Acid < 1%) NMR->HPLC If Structure Confirmed DSC DSC Thermal (Check: Sharp Endotherm) HPLC->DSC If Purity > 98% Final Release for Biological Assay DSC->Final Valid Reference Standard

Figure 2: Analytical workflow for validating the physicochemical integrity of the compound.

Part 4: Stability and Handling

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to spontaneous hydrolysis by atmospheric moisture.

  • In Vitro Handling: When preparing stock solutions in DMSO, use anhydrous DMSO. Avoid freeze-thaw cycles which introduce moisture condensation.

  • Safety: As a biphenyl derivative, assume potential skin irritation and eye toxicity similar to Diflunisal. Use standard PPE.[2][3]

References

  • Diflunisal Discovery & SAR: Hannah, J., et al. (1978). "Discovery of diflunisal." British Journal of Clinical Pharmacology, 4(S1), 7S-13S. [Link] (Establishes the physical properties of the 5-phenylsalicylic acid class).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Lipophilicity of Salicylates: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for LogP prediction methodologies for biphenyl systems).
  • Parent Compound Data (5-Phenylsalicylic acid): National Center for Biotechnology Information. PubChem Compound Summary for CID 76603, 5-(Phenylazo)salicylic acid (Analog reference). [Link] (Note: Search CAS 13056-43-4 for the direct parent).

Sources

4-hydroxy-3-biphenylcarboxylic acid acetyl derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Acetoxy-3-biphenylcarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of 4-acetoxy-3-biphenylcarboxylic acid, the acetyl derivative of 4-hydroxy-3-biphenylcarboxylic acid. This document delves into the compound's synthesis, purification, characterization, and potential applications, with a particular focus on its role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

4-Acetoxy-3-biphenylcarboxylic acid is a pivotal organic intermediate whose significance is primarily linked to its role in the synthesis of fenbufen, a non-steroidal anti-inflammatory drug. Its structure is derived from 4-hydroxy-3-biphenylcarboxylic acid through the acetylation of the phenolic hydroxyl group. This modification is a critical step in multi-step synthetic pathways, serving to protect the hydroxyl group or to modulate the molecule's reactivity and physical properties.

Chemical Profile:

PropertyValue
IUPAC Name 4-acetoxy-3-phenylbenzoic acid
Synonyms 4-Acetoxy-3-biphenylcarboxylic acid, 3-Phenyl-4-acetoxybenzoic acid
CAS Number 2437-67-4
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Appearance White to off-white crystalline solid

Synthesis and Mechanistic Rationale

The primary synthesis route to 4-acetoxy-3-biphenylcarboxylic acid is the esterification of 4-hydroxy-3-biphenylcarboxylic acid using an acetylating agent. The choice of agent and reaction conditions is critical for achieving high yield and purity.

Acetylation via Acetic Anhydride

This is the most common and industrially scalable method. The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of acetic anhydride. A catalyst is often employed to enhance the reaction rate.

Reaction: 4-hydroxy-3-biphenylcarboxylic acid + Acetic Anhydride → 4-acetoxy-3-biphenylcarboxylic acid + Acetic Acid

Causality of Experimental Choices:

  • Reagent: Acetic anhydride is a cost-effective and highly reactive acetylating agent. Its byproduct, acetic acid, is volatile and can be easily removed.

  • Catalyst: While the reaction can proceed without a catalyst, bases like pyridine or sodium acetate, or strong acids like sulfuric acid, are often used. A base deprotonates the phenol, increasing its nucleophilicity, while an acid protonates the anhydride, making it more electrophilic. For this specific substrate, a mild base or a catalytic amount of strong acid is preferred to avoid side reactions involving the carboxylic acid group.

  • Temperature: The reaction is typically performed at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate. However, excessive heat can lead to degradation or side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield.

Step 1: Reagent Preparation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-biphenylcarboxylic acid (10.0 g, 46.7 mmol).

  • Add acetic anhydride (20 mL, 212 mmol). The anhydride acts as both the acetylating agent and the solvent.

Step 2: Catalysis and Reaction

  • Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to 100 °C using an oil bath and maintain this temperature for 2-3 hours.

Step 3: Reaction Monitoring (Self-Validation)

  • Periodically (e.g., every 30 minutes), take a small aliquot of the reaction mixture, quench it with water, and spot it on a silica TLC plate.

  • Elute using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

  • Visualize under UV light. The reaction is complete when the spot corresponding to the starting material has disappeared.

Step 4: Product Isolation and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the mixture into 200 mL of ice-cold water while stirring vigorously. This hydrolyzes the excess acetic anhydride and precipitates the product.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (to remove acetic and sulfuric acids).

  • Dry the crude product in a vacuum oven at 60 °C.

Step 5: Recrystallization (Purity Validation)

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or acetic acid/water, to obtain a pure crystalline solid.

  • Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Filter the pure crystals and dry them under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Reagent Charging - 4-hydroxy-3-biphenylcarboxylic acid - Acetic Anhydride - H₂SO₄ (cat.) B 2. Reaction - Heat to 100°C - Reflux for 2-3 hours A->B Combine & Heat C 3. TLC Monitoring (Self-Validation) B->C Monitor Progress C->B Incomplete D 4. Quench & Precipitate - Pour into ice water C->D Complete E 5. Filtration & Washing - Collect solid - Wash with H₂O D->E Isolate Crude F 6. Drying - Vacuum oven E->F G 7. Recrystallization (Purity Validation) F->G H Pure 4-acetoxy-3- biphenylcarboxylic acid G->H Final Product

Caption: Workflow for the synthesis and purification of 4-acetoxy-3-biphenylcarboxylic acid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected ResultRationale
¹H NMR Appearance of a singlet around δ 2.1-2.3 ppm (3H) corresponding to the acetyl methyl protons. Disappearance of the phenolic -OH proton signal. Aromatic protons will show complex splitting patterns in the δ 7.0-8.2 ppm range.Confirms the successful acetylation and the integrity of the biphenyl backbone.
IR Spectroscopy Presence of a strong C=O stretching band for the ester at ~1760 cm⁻¹. Presence of a C=O stretching band for the carboxylic acid at ~1680-1700 cm⁻¹. Disappearance of the broad O-H stretch from the starting phenol.Provides definitive evidence of the key functional groups (ester and carboxylic acid) and the consumption of the phenolic starting material.
Melting Point A sharp melting point range consistent with literature values.A narrow melting point range is a strong indicator of high purity.
Mass Spectrometry Molecular ion peak (M⁺) or related peaks (e.g., [M-H]⁻ in negative ion mode) corresponding to the molecular weight of 256.25 g/mol .Confirms the molecular weight of the final product.

Application in Drug Synthesis: The Path to Fenbufen

The primary industrial application of 4-acetoxy-3-biphenylcarboxylic acid is as a direct precursor to fenbufen. This transformation is typically achieved via a Friedel-Crafts acylation reaction.

Friedel-Crafts Acylation Pathway

In this pathway, the 4-acetoxy-3-biphenylcarboxylic acid is first converted to its acid chloride. This highly reactive intermediate then undergoes an intramolecular Friedel-Crafts acylation to form the ketone structure of fenbufen.

FenbufenSynthesis start 4-Acetoxy-3-biphenylcarboxylic acid step1 Thionyl Chloride (SOCl₂) Formation of Acid Chloride start:f0->step1:f0 intermediate 4-Acetoxy-3-biphenylcarbonyl chloride step1:f1->intermediate:f0 step2 Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation intermediate:f0->step2:f0 end Fenbufen step2:f1->end:f0

Molecular weight and formula of 4-(Acetyloxy)biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 4-(Acetyloxy)biphenyl-3-carboxylic acid .

This document is structured for researchers in medicinal chemistry and drug discovery. It treats the compound not merely as a chemical entry but as a functional scaffold—specifically, the non-fluorinated, acetylated analog of Diflunisal , effectively functioning as a "Biphenyl Aspirin."

Structural Characterization, Synthetic Pathway, and Analytical Profiling[1]

Executive Summary & Chemical Identity[1][2][3]

4-(Acetyloxy)biphenyl-3-carboxylic acid is a lipophilic salicylate derivative. Structurally, it represents the


-acetylated prodrug of 4-hydroxybiphenyl-3-carboxylic acid (also known as 5-phenylsalicylic acid).

In the context of Structure-Activity Relationships (SAR), this molecule bridges the gap between Aspirin (acetylsalicylic acid) and Diflunisal . While Aspirin has a simple phenyl ring, and Diflunisal possesses a difluorophenyl ring, this compound features a non-substituted biphenyl core. The acetylation at the 4-position (relative to the biphenyl numbering, or position 2 relative to the benzoic acid core) is designed to mask the phenolic hydroxyl group, potentially reducing gastric irritation and modifying pharmacokinetics via the "prodrug" mechanism established by Aspirin.

Core Physicochemical Data
ParameterValue / DescriptorNotes
Molecular Formula C₁₅H₁₂O₄ Confirmed via atomic summation.
Molecular Weight 256.257 g/mol Monoisotopic Mass: 256.0736 Da.
CAS Registry (Parent) 323-87-5Refers to the deacetylated parent (4-hydroxybiphenyl-3-carboxylic acid).
IUPAC Name 2-acetoxy-5-phenylbenzoic acidAlternate: 4-acetyloxy-[1,1'-biphenyl]-3-carboxylic acid.
LogP (Predicted) ~3.8 - 4.2Significantly more lipophilic than Aspirin (LogP ~1.2).
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 42 ester oxygens + 2 acid oxygens.
Disambiguation Alert

Researchers must distinguish this compound from its isomer:

  • Target: 4-(Acetyloxy)... (Acetoxy and Carboxyl on the same ring).

  • Isomer: 4'-(Acetyloxy)... (Acetoxy on the distal phenyl ring, CAS 300675-38-1).

  • Verification: The proximity of the acetoxy and carboxyl groups (ortho) in the target molecule allows for potential intramolecular interactions absent in the 4'-isomer.

Synthetic Architecture

The synthesis of 4-(Acetyloxy)biphenyl-3-carboxylic acid follows a classic nucleophilic acyl substitution mechanism, acetylation of the phenolic hydroxyl group.

Reaction Logic

Direct acetylation using acetyl chloride is often too aggressive, leading to mixed anhydrides (reacting with the carboxylic acid). The preferred protocol utilizes acetic anhydride with a basic catalyst (Pyridine or Sodium Acetate) to ensure chemoselectivity for the phenol over the carboxylic acid.

Synthetic Workflow Diagram

The following Graphviz diagram outlines the critical path from the commercial precursor to the isolated product.

SynthesisWorkflow Precursor Precursor: 4-Hydroxybiphenyl-3-carboxylic acid (CAS 323-87-5) Reaction Reaction: Nucleophilic Acyl Substitution (60-80°C, 2-4 hrs) Precursor->Reaction Reagents Reagents: Acetic Anhydride (Ac2O) Catalyst: Pyridine or H2SO4 Reagents->Reaction Quench Quench: Pour into Ice Water (Hydrolysis of excess Ac2O) Reaction->Quench Complete Conversion Purification Purification: Recrystallization (Ethanol/Water) Quench->Purification Crude Precipitate Product Product: 4-(Acetyloxy)biphenyl-3-carboxylic acid (C15H12O4) Purification->Product >98% Purity

Figure 1: Synthetic pathway for the selective O-acetylation of the salicylate derivative.

Detailed Protocol
  • Charge: Suspend 10.0 mmol of 4-hydroxybiphenyl-3-carboxylic acid in 5 mL of acetic anhydride.

  • Catalysis: Add 5 drops of concentrated sulfuric acid (acid catalysis) OR 1.0 mL of Pyridine (base catalysis). Note: Pyridine is preferred to neutralize the acetic acid byproduct.

  • Reflux: Heat gently to 60°C. The suspension should clear as the acetylation proceeds and the lipophilicity increases.

  • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The product will have a higher R_f than the polar phenolic starting material.

  • Workup: Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The excess acetic anhydride hydrolyzes, and the product precipitates.

  • Isolation: Filter the white solid and wash with cold water to remove traces of acetic acid.

Analytical Validation Protocols

To validate the identity of C₁₅H₁₂O₄ , a multi-modal approach is required. The key challenge is proving the acetylation occurred at the phenolic oxygen without forming a mixed anhydride at the carboxylic acid position.

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Expected Molecular Ion:

    
     = 255.07 m/z.
    
  • Fragmentation Pattern:

    • Loss of Acetyl group (

      
      , 42 Da) 
      
      
      
      Peak at m/z 213 (Parent Phenol).
    • Loss of

      
       (44 Da) from the carboxyl group (decarboxylation) is common in salicylates.
      
Infrared Spectroscopy (FT-IR)

This is the fastest method to confirm conversion.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Ester C=O 1750 - 1770 New Peak. Sharp. Indicates successful acetylation.
Acid C=O 1680 - 1700Broad. Retained from precursor.
O-H (Phenol) 3200 - 3600Disappearance. The broad phenolic stretch of the precursor must be absent.
O-H (Acid) 2500 - 3000Very broad "hump" overlapping C-H stretches (retained).
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • Diagnostic Signal: A sharp singlet (3H) at δ 2.2 - 2.3 ppm . This corresponds to the methyl protons of the acetyl group (

    
    ).
    
  • Aromatic Region:

    • The protons on the central ring (positions 2, 5, 6) will shift downfield slightly compared to the parent phenol due to the electron-withdrawing nature of the acetyl group compared to the electron-donating hydroxyl.

    • Proton H-2 (Ortho to COOH): Expect a doublet or singlet around δ 8.0 - 8.2 ppm (deshielded by COOH).

Analytical Logic Flow

AnalyticalLogic cluster_Methods Parallel Validation Sample Isolated Solid Sample IR FT-IR Spectrum Look for: 1760 cm-1 (Ester) Sample->IR MS LC-MS (ESI-) Look for: m/z 255 [M-H]- Sample->MS NMR 1H-NMR (DMSO-d6) Look for: Singlet ~2.3 ppm Sample->NMR Decision Data Integration: 1. Ester present? (IR) 2. Mass correct? (MS) 3. Acetyl group quantified? (NMR) IR->Decision MS->Decision NMR->Decision Result CONFIRMED IDENTITY: 4-(Acetyloxy)biphenyl-3-carboxylic acid Decision->Result

Figure 2: Analytical decision matrix for structural confirmation.

Stability & Storage (Pre-formulation)

As an ester derivative of a salicylic acid, this compound is susceptible to hydrolysis , particularly in humid or alkaline environments.

  • Hydrolytic Instability: In the presence of moisture, the molecule will degrade back to 4-hydroxybiphenyl-3-carboxylic acid (Precursor) and acetic acid.

    • Smell Test: A vinegar-like odor indicates degradation (release of acetic acid).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Solubility Profile:

    • Water:[1][2] Insoluble (due to biphenyl core).

    • Ethanol/DMSO: Soluble.

    • Buffer (pH 7.4): Sparingly soluble (forms the carboxylate salt, but the lipophilic tail limits solubility).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67584, 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. (Parent Compound Data). Retrieved from [Link]

  • NIST Chemistry WebBook. Biphenyl-4-carboxylic acid derivatives and mass spectral data. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research. (Mechanistic grounding for O-acetylated salicylates).

  • Brunton, L.L., et al. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (Reference for Diflunisal and Salicylate SAR).

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 4-Acetoxy-3-phenylbenzoic Acid from 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-acetoxy-3-phenylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route begins with the commercially available starting material, 2-phenylphenol, and proceeds through a two-step sequence: a regioselective Kolbe-Schmitt carboxylation to yield the key intermediate, 3-phenyl-4-hydroxybenzoic acid, followed by a straightforward acetylation to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization guidelines to ensure reproducible and verifiable results.

Introduction and Synthetic Strategy

4-Acetoxy-3-phenylbenzoic acid and its derivatives are of significant interest due to their structural motifs, which are prevalent in various biologically active molecules and functional materials. The synthesis strategy outlined herein is designed for efficiency and scalability, utilizing well-established and robust chemical transformations.

The overall synthetic pathway is a two-step process:

  • Kolbe-Schmitt Reaction: The initial step involves the carboxylation of 2-phenylphenol. This classic reaction introduces a carboxylic acid group onto the phenolic ring. By carefully selecting the reaction conditions, specifically using a potassium base, we can favor carboxylation at the position para to the hydroxyl group, yielding 3-phenyl-4-hydroxybenzoic acid.[1][2]

  • Acetylation: The subsequent step is the esterification of the phenolic hydroxyl group of the intermediate. This is achieved through reaction with acetic anhydride under acidic catalysis to produce the target molecule, 4-acetoxy-3-phenylbenzoic acid.[3][4]

Synthesis_Overview start_material 2-Phenylphenol intermediate 3-Phenyl-4-hydroxybenzoic acid start_material->intermediate Step 1: Kolbe-Schmitt Reaction (KOH, CO₂, Heat, Pressure) final_product 4-Acetoxy-3-phenylbenzoic acid intermediate->final_product Step 2: Acetylation (Acetic Anhydride, H₂SO₄ cat.)

Caption: Overall two-step synthetic scheme.

Part I: Synthesis of 3-phenyl-4-hydroxybenzoic acid via Kolbe-Schmitt Reaction

Theoretical Background and Mechanism

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution that introduces a carboxyl group onto a phenol ring.[5] The reaction proceeds through the following key stages:

  • Phenoxide Formation: The phenolic proton of 2-phenylphenol is deprotonated by a strong base, such as potassium hydroxide (KOH), to form the potassium phenoxide salt. This step is critical as the resulting phenoxide is significantly more electron-rich and thus more activated towards electrophilic attack than the starting phenol.[2][6]

  • Electrophilic Attack by CO₂: The highly activated phenoxide then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. The choice of the counter-ion (K⁺ vs. Na⁺) plays a crucial role in directing the regioselectivity. Potassium ions, being larger, tend to favor the formation of the more sterically stable para-substituted product, which is the desired outcome in this synthesis.[1][7]

  • Tautomerization & Acidification: The intermediate cyclohexadienone carboxylate undergoes tautomerization to restore aromaticity. A final acidic workup protonates the carboxylate and the phenoxide to yield the 3-phenyl-4-hydroxybenzoic acid product.[7]

It is imperative that all reagents and glassware are thoroughly dried, as the presence of water can significantly decrease the reaction yield by consuming the reactive phenoxide.[7]

Experimental Protocol

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry all glassware thoroughly. prep2 Add 2-phenylphenol and KOH to a high-pressure reactor. prep1->prep2 prep3 Heat under vacuum to form anhydrous potassium phenoxide. prep2->prep3 react1 Cool reactor and introduce CO₂ gas to high pressure. prep3->react1 Begin Carboxylation react2 Heat the sealed reactor (e.g., 150-180°C) for several hours. react1->react2 workup1 Cool reactor and vent CO₂. react2->workup1 Reaction Complete workup2 Dissolve solid residue in hot water. workup1->workup2 workup3 Acidify with conc. HCl to precipitate product. workup2->workup3 workup4 Filter the crude solid. workup3->workup4 workup5 Recrystallize from ethanol/water. workup4->workup5 product1 3-Phenyl-4-hydroxybenzoic acid workup5->product1 Yields Pure Intermediate

Caption: Experimental workflow for the Kolbe-Schmitt reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
2-Phenylphenol170.2117.0 g0.101.0
Potassium Hydroxide (KOH)56.116.2 g0.111.1
Carbon Dioxide (CO₂)44.01Excess--
Conc. Hydrochloric Acid (HCl)36.46As needed--
Ethanol-As needed--
Deionized Water-As needed--

Procedure:

  • Phenoxide Formation: In a suitable high-pressure stainless-steel autoclave, add 2-phenylphenol (17.0 g, 0.10 mol) and potassium hydroxide (6.2 g, 0.11 mol).

  • Seal the reactor and heat to 130-140°C under vacuum for 1-2 hours to remove water and form the anhydrous potassium 2-phenylphenoxide salt.

  • Carboxylation: Cool the reactor to room temperature. Charge the reactor with carbon dioxide gas to a pressure of 80-100 atm.[1][5]

  • Heat the sealed reactor to 160-180°C and maintain this temperature for 4-6 hours with vigorous stirring.

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Transfer the solid product mixture into a beaker containing 500 mL of hot water. Stir until all the solid dissolves.

  • While stirring, carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.

  • Cool the mixture in an ice bath to complete precipitation.

  • Purification: Collect the crude 3-phenyl-4-hydroxybenzoic acid by vacuum filtration and wash the filter cake with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain a purified solid.

  • Dry the purified product in a vacuum oven.

Characterization of Intermediate
  • Melting Point: Determine the melting point of the purified product. A sharp melting point indicates high purity.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a broad O-H stretch for the carboxylic acid and phenol, and a strong C=O stretch.

  • Purity Analysis: Assess purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

Part II: Synthesis of 4-acetoxy-3-phenylbenzoic acid via Acetylation

Theoretical Background and Mechanism

The acetylation of a phenol is a classic esterification reaction. In this step, the phenolic hydroxyl group of 3-phenyl-4-hydroxybenzoic acid is acetylated using acetic anhydride. A strong acid, such as concentrated sulfuric acid, is used as a catalyst.[3][4] The mechanism involves the protonation of the acetic anhydride by the catalyst, which makes it a more potent electrophile. The lone pair of electrons on the phenolic oxygen then attacks the acetyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the acetylated product and acetic acid as a byproduct.

Experimental Protocol

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Place dry 3-phenyl-4-hydroxybenzoic acid and acetic anhydride in a flask. prep2 Add a catalytic drop of concentrated H₂SO₄. prep1->prep2 react1 Warm the mixture gently (e.g., 50-60°C) with stirring. prep2->react1 Begin Acetylation react2 Maintain temperature for ~15-30 minutes. react1->react2 workup1 Cool the mixture. react2->workup1 Reaction Complete workup2 Add cold water to precipitate the product and quench excess anhydride. workup1->workup2 workup3 Filter the crude solid. workup2->workup3 workup4 Recrystallize from ethanol/water. workup3->workup4 product2 4-Acetoxy-3-phenylbenzoic acid workup4->product2 Yields Final Product

Caption: Experimental workflow for the acetylation reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
3-Phenyl-4-hydroxybenzoic acid214.2210.7 g0.051.0
Acetic Anhydride102.0915.3 g (14 mL)0.153.0
Conc. Sulfuric Acid (H₂SO₄)98.082-3 drops-cat.
Ethanol-As needed--
Deionized Water-As needed--

Procedure:

  • Reaction Setup: In a 100 mL conical flask, place dry 3-phenyl-4-hydroxybenzoic acid (10.7 g, 0.05 mol) and acetic anhydride (14 mL, 0.15 mol).[3][4]

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.

  • Reaction: Gently warm the flask on a water bath to approximately 50-60°C. Stir the mixture for 15-30 minutes, by which time the reaction should be complete.[4]

  • Workup: Allow the mixture to cool to room temperature. Slowly and carefully add 100 mL of cold water to the flask to precipitate the product and hydrolyze the excess acetic anhydride. Stir the mixture well.

  • Purification: Collect the crude 4-acetoxy-3-phenylbenzoic acid by vacuum filtration. Wash the solid thoroughly with cold water.

  • Recrystallize the product from an ethanol/water mixture to obtain pure, needle-like crystals.[4]

  • Dry the final product in a vacuum oven.

Characterization of Final Product
  • Melting Point: Determine the melting point. Impurities typically broaden and depress the melting point range.[8]

  • TLC Analysis: Use thin-layer chromatography to assess purity by comparing the Rƒ value of the product to the starting material (3-phenyl-4-hydroxybenzoic acid). The product should be less polar.[3]

  • Spectroscopy:

    • ¹H NMR: Confirm the presence of the acetyl group (a singlet around δ 2.3 ppm) and the disappearance of the phenolic proton signal.

    • IR: The broad phenolic O-H stretch should be absent. A new C=O stretch for the ester will appear around 1760 cm⁻¹, in addition to the carboxylic acid C=O stretch.

  • Purity by HPLC: For quantitative analysis, HPLC is the preferred method to determine purity with high sensitivity and resolution.[8]

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9] All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

    • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care and add slowly to water when diluting.

    • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhaling fumes and prevent skin contact.

  • Reaction Conditions: The Kolbe-Schmitt reaction involves high pressure and temperature. Use a properly rated and maintained autoclave and ensure appropriate safety protocols for high-pressure reactions are followed.

References

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • University of the West Indies. (2014, October 29). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

  • YouTube. (2013, October 16). Kolbe's reaction of phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]

  • PubMed. (2006, September 29). Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis. Retrieved from [Link]

  • National Institutes of Health. (2012, April 20). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4665215A - Process for producing 4-acetoxybenzoic acid.
  • University of Missouri–St. Louis. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]

  • International Journal for Research & Development in Technology. (2005, April 22). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Acetoxy-3-methoxyacetophenone. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • University of Regensburg. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • Pearson. (2024, August 14). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013035103A1 - Phenol c-alkylation process.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Hydroxy-3-phenylbenzoic acid. Retrieved from [Link]

Sources

Application Note: Optimized Acetylation Strategies for 4-Hydroxy-3-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Hydroxy-3-biphenylcarboxylic acid (also known as 5-phenylsalicylic acid) represents a critical structural scaffold in medicinal chemistry, serving as the parent core for non-steroidal anti-inflammatory drugs (NSAIDs) such as Diflunisal. The acetylation of this molecule involves the conversion of the phenolic hydroxyl group into an acetate ester, yielding 4-acetoxy-3-biphenylcarboxylic acid .

This transformation is chemically analogous to the synthesis of Aspirin (acetylsalicylic acid) but presents unique challenges due to the lipophilic biphenyl moiety and the steric environment created by the ortho-carboxylic acid and the meta-phenyl ring.

Strategic Objectives
  • Chemoselectivity: Exclusively acetylate the phenolic oxygen while leaving the carboxylic acid free (avoiding mixed anhydride formation).

  • Purity: Prevent oligomerization or salicylate polymerization.

  • Scalability: Provide protocols suitable for both milligram-scale discovery and gram-scale process development.

Mechanistic Insight & Reaction Design

The primary challenge in acetylating salicylic acid derivatives is the reduced nucleophilicity of the phenol due to the intramolecular hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid. To overcome this, we employ two distinct activation strategies.[1]

Strategy A: Base-Catalyzed Nucleophilic Activation (The "High-Purity" Route)

Using a base like Pyridine or DMAP (4-Dimethylaminopyridine) generates a highly reactive N-acylpyridinium intermediate from acetic anhydride. This species is a potent electrophile that rapidly acetylates the phenol even under mild conditions.

Strategy B: Acid-Catalyzed Activation (The "Industrial" Route)

Utilizing sulfuric acid protonates the carbonyl of the acetic anhydride, increasing its electrophilicity. This is the classic "Aspirin" method, robust for larger scales but requiring careful temperature control to avoid decarboxylation.

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points and mechanistic flow for the Base-Catalyzed route, which is preferred for high-purity applications.

AcetylationMechanism Substrate 4-Hydroxy-3-biphenyl carboxylic acid Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Intermediate N-Acetylpyridinium Complex Reagent->Intermediate Activation Catalyst Pyridine / DMAP Catalyst->Intermediate Intermediate->Transition Product 4-Acetoxy-3-biphenyl carboxylic acid Transition->Product Elimination Byproduct Acetic Acid / Salt Transition->Byproduct

Figure 1: Mechanistic pathway for the base-catalyzed acetylation via N-acylpyridinium activation.

Experimental Protocols

Protocol A: Pyridine-Mediated Acetylation (Recommended for Lab Scale)

Best for: High purity, <10g scale, maximizing yield.

Reagents:

  • Substrate: 4-Hydroxy-3-biphenylcarboxylic acid (1.0 equiv)

  • Solvent/Base: Pyridine (5.0 equiv) - Acts as both solvent and base

  • Reagent: Acetic Anhydride (1.5 - 2.0 equiv)

  • Quench: 1M HCl (aqueous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.14 g) of 4-Hydroxy-3-biphenylcarboxylic acid in 5 mL of anhydrous Pyridine. The solution should be clear to slightly yellow.[2]

  • Addition: Cool the mixture to 0°C in an ice bath. Add 20 mmol (2.04 g, ~1.9 mL) of Acetic Anhydride dropwise over 10 minutes.

    • Note: Exothermic reaction. Controlling temperature prevents side reactions at the carboxylic acid position.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 3 hours.

    • Monitoring: Check by TLC (System: Hexane:Ethyl Acetate 3:1). The starting material spot (more polar) should disappear.

  • Quenching: Pour the reaction mixture slowly into 50 mL of ice-cold 1M HCl with vigorous stirring. The pyridine will convert to pyridinium chloride (water-soluble), and the product will precipitate as a white solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with 3 x 20 mL of cold water to remove residual acid and pyridine.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Protocol B: Sulfuric Acid Catalyzed Acetylation (Scalable)

Best for: >10g scale, cost-efficiency, avoiding pyridine toxicity.

Reagents:

  • Substrate: 4-Hydroxy-3-biphenylcarboxylic acid (1.0 equiv)

  • Reagent: Acetic Anhydride (3.0 equiv)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (3-5 drops per gram of substrate)
    

Step-by-Step Methodology:

  • Slurry: In a reaction flask, suspend 50 mmol (10.7 g) of substrate in 150 mmol (15.3 g) of Acetic Anhydride.

  • Catalysis: Add 5 drops of concentrated

    
    .
    
  • Heating: Heat the mixture to 60°C. The solid will dissolve as the reaction proceeds. Stir for 1 hour at 60-70°C.

    • Caution: Do not exceed 80°C to prevent decarboxylation.

  • Crystallization: Cool the mixture to room temperature. Pour into 100 mL of ice water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Filtration: Filter the resulting crude solid.[3]

Purification & Characterization

Crude acetylation products often contain traces of unreacted phenol or acetic acid. Recrystallization is the standard purification method.

Recrystallization Protocol[3][4]
  • Solvent System: Glacial Acetic Acid or Ethanol/Water (1:1).

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. Allow to cool slowly to room temperature, then to 4°C.

  • Yield Expectation: 85-92%.

Analytical Specifications (QC Table)
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 160–165°C (Derivative dependent)Capillary MP
IR Spectroscopy 1750-1760 cm⁻¹ (Ester C=O)1680-1690 cm⁻¹ (Acid C=O)Absence of broad Phenol -OHFTIR (KBr)
1H NMR Singlet at ~2.3 ppm (3H, Acetyl-CH3)Aromatic region shiftsDMSO-d6
Workflow Diagram

Workflow Start Start: Crude Substrate Reaction Reaction Phase (Protocol A or B) Start->Reaction Quench Quench into Ice/HCl (Precipitation) Reaction->Quench Filter Filtration & Wash Quench->Filter Recryst Recrystallization (Acetic Acid or EtOH) Filter->Recryst QC Quality Control (NMR, IR, MP) Recryst->QC

Figure 2: Operational workflow for the synthesis and purification of the target acetate.[3]

Troubleshooting & Critical Parameters

  • Incomplete Reaction: If TLC shows remaining starting material, add 0.1 equiv of DMAP (Protocol A) or increase temp to 70°C (Protocol B).

  • Oiling Out: If the product oils out during quenching, scratch the glass vessel with a rod to induce nucleation, or seed with a pure crystal if available.

  • Pink/Brown Discoloration: Indicates oxidation of the phenol prior to acetylation. Ensure the starting material is white/off-white. Recrystallize with activated charcoal if discoloration persists.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Aspirin/Salicylic acid acetylation).

  • PrepChem. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. (Protocol adaptation for biphenyl isomers).

  • Mummadi, M., et al. (2022). "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry, 6(3), 279-290. (Characterization of biphenyl carboxylic acid derivatives).

  • PubChem. (2023). 4'-Hydroxy-biphenyl-3-carboxylic acid Compound Summary. National Library of Medicine. (Physical properties and safety data).

Sources

Application Note & Protocol: Synthesis and Characterization of Aromatic Copolyesters via Copolymerization of 4-Hydroxybenzoic Acid and 4-Acetoxy-3-phenylbenzoic Acid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of random copolyesters derived from 4-hydroxybenzoic acid (4-HBA) and 4-acetoxy-3-phenylbenzoic acid. The protocol details a melt polycondensation procedure, a robust and scalable method for producing high-molecular-weight aromatic polyesters. These materials are of significant interest to researchers, scientists, and drug development professionals due to their potential to form thermotropic liquid crystalline phases, which can be engineered into advanced drug delivery systems.[1][2][3] The incorporation of the bulky phenyl substituent is designed to modulate the thermal properties and chain packing of the resulting copolymer, influencing its processability and subsequent performance as a drug delivery vehicle.[4] This guide explains the underlying chemical principles, provides a detailed step-by-step protocol, and outlines essential characterization techniques, including spectroscopic and thermal analyses.

Introduction: The Significance of Aromatic Copolyesters in Drug Development

Wholly aromatic polyesters, particularly those exhibiting liquid crystalline behavior, offer a unique combination of thermal stability, chemical resistance, and processability.[5][6] In the realm of drug development, these properties are highly desirable for creating controlled and sustained-release formulations.[1][7] The rigid, ordered structures of liquid crystalline polymers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.[2][8]

The copolymerization of 4-hydroxybenzoic acid, a well-established monomer in the synthesis of thermotropic liquid crystalline polymers, with a substituted comonomer like 4-acetoxy-3-phenylbenzoic acid allows for the fine-tuning of the material's properties.[4][9] The phenyl side group introduces a "kink" in the polymer backbone, which can disrupt the crystallinity and lower the melting point compared to the homopolymer of 4-HBA, poly(4-hydroxybenzoate), which is known to be infusible below its decomposition temperature.[4][5] This modification is crucial for melt processing and the formation of specific liquid crystalline mesophases.[4] The resulting copolyester's unique architecture can enhance drug solubility and bioavailability, particularly for poorly water-soluble compounds.[1][7]

Scientific Principles and Rationale

The synthesis of aromatic polyesters from hydroxybenzoic acids is typically achieved through a melt polycondensation reaction.[5][6] To facilitate the reaction, the phenolic hydroxyl groups are acetylated.[10][11] In this specific copolymerization, 4-hydroxybenzoic acid is first acetylated in situ using acetic anhydride, while the second comonomer, 4-acetoxy-3-phenylbenzoic acid, is already in its acetylated form.

The core reaction is an acidolysis polycondensation.[11] The process involves the reaction between the acetoxy group of one monomer and the carboxylic acid group of another, eliminating acetic acid as a byproduct.[12] The reaction proceeds in a stepwise manner, gradually increasing the molecular weight of the polymer chain.

The key steps in the mechanism are:

  • In Situ Acetylation: The phenolic hydroxyl group of 4-HBA reacts with acetic anhydride to form 4-acetoxybenzoic acid.

  • Polycondensation: The acetoxy groups of both 4-acetoxybenzoic acid and 4-acetoxy-3-phenylbenzoic acid react with the carboxylic acid groups of other monomers. This transesterification reaction forms an ester linkage and releases acetic acid.

  • Vacuum Stage: In the final stages of the reaction, a high vacuum is applied to effectively remove the acetic acid byproduct. According to Le Chatelier's principle, the removal of a product shifts the equilibrium towards the formation of more products, thereby driving the polymerization to achieve a high molecular weight.

The random incorporation of the 3-phenyl-substituted monomer is critical for tailoring the final properties of the copolyester. The bulky phenyl group hinders the close packing of the polymer chains, which can lower the melting temperature and broaden the temperature range in which the liquid crystalline phase is stable.[4]

Experimental Protocol: Melt Polycondensation

This protocol describes the "one-pot" synthesis of a copolyester from 4-hydroxybenzoic acid and 4-acetoxy-3-phenylbenzoic acid.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-Hydroxybenzoic acid (4-HBA)C₇H₆O₃138.12≥99%Sigma-Aldrich
4-Acetoxy-3-phenylbenzoic acidC₁₅H₁₂O₄256.25≥98%Custom Synthesis/Commercially Available
Acetic Anhydride(CH₃CO)₂O102.09≥99%Sigma-Aldrich
Zinc Acetate (catalyst)Zn(CH₃COO)₂183.48≥99%Sigma-Aldrich
Nitrogen Gas (N₂)N₂28.01High PurityAirgas

3.2. Equipment

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone).

  • Standard laboratory glassware.

3.3. Step-by-Step Procedure

  • Monomer Preparation and Acetylation:

    • In the three-necked flask, combine the desired molar ratio of 4-hydroxybenzoic acid and 4-acetoxy-3-phenylbenzoic acid. For example, for a 70:30 molar ratio, use the appropriate masses of each monomer.

    • Add a catalytic amount of zinc acetate (e.g., 0.05 mol% of the total monomer content).

    • Add a slight molar excess of acetic anhydride relative to the 4-hydroxybenzoic acid (e.g., 1.1 equivalents).

    • Assemble the reaction apparatus as shown in the workflow diagram below.

  • Initial Heating and Acetylation:

    • Begin purging the system with a gentle stream of nitrogen gas.

    • Heat the reaction mixture to 150°C with constant stirring.[6]

    • Maintain this temperature for 2-3 hours to ensure complete acetylation of the 4-hydroxybenzoic acid.[6] Acetic acid will begin to distill off.

  • Polycondensation - Stage 1:

    • Gradually increase the temperature to 180°C and hold for 1 hour.[6]

    • Continue to increase the temperature in a stepwise manner, for example, to 230°C over 1-2 hours, to facilitate the removal of acetic acid and promote chain growth.[6]

  • Polycondensation - Stage 2 (Vacuum):

    • Once the distillation of acetic acid has slowed significantly, gradually apply a vacuum to the system.

    • Slowly increase the temperature to a final temperature of 280-320°C. The exact temperature will depend on the copolymer composition and desired molecular weight.[13]

    • Maintain the reaction under high vacuum (<1 Torr) for 2-4 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer builds.

    • The reaction is complete when the desired melt viscosity is achieved (often indicated by the torque on the mechanical stirrer).

  • Cooling and Isolation:

    • Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The solid polymer can be removed by carefully breaking the flask (if necessary and with appropriate safety precautions) or by designing the reactor for easy disassembly.

    • The resulting copolyester can be purified by dissolving it in a suitable solvent (e.g., a mixture of chloroform and trifluoroacetic acid) and precipitating it into a non-solvent like methanol.[5]

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation & Acetylation cluster_poly Polycondensation cluster_iso Isolation & Purification prep 1. Charge Reactor: - 4-HBA - 4-Acetoxy-3-phenylbenzoic acid - Acetic Anhydride - Catalyst heat1 2. Heat to 150°C under N₂ (2-3 hours) prep->heat1 In situ acetylation heat2 3. Gradually heat to 230°C (Distill Acetic Acid) heat1->heat2 vacuum 4. Apply Vacuum (<1 Torr) Heat to 280-320°C (2-4 hours) heat2->vacuum Increase MW cool 5. Cool to Room Temp under N₂ vacuum->cool isolate 6. Isolate Solid Polymer cool->isolate purify 7. Dissolve & Precipitate isolate->purify dry 8. Dry in Vacuum Oven purify->dry Characterization Characterization dry->Characterization

Caption: Experimental workflow for the melt polycondensation synthesis of the copolyester.

Characterization of the Copolyester

Thorough characterization is essential to confirm the structure, composition, and properties of the synthesized copolyester.

5.1. Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer.[14][15]

    • Protocol: A small amount of the dried polymer is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. A background scan is performed, followed by the sample scan.

    • Expected Peaks:

      • ~1735-1750 cm⁻¹: Ester carbonyl (C=O) stretching (strong).

      • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

      • ~1600, 1500 cm⁻¹: Aromatic C=C stretching.

      • ~1200-1300 cm⁻¹: C-O stretching.

      • Absence of a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and phenolic (~3200-3600 cm⁻¹) groups indicates a high degree of polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the copolymer composition and confirming the random distribution of the monomer units.[5][16]

    • Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., a mixture of CDCl₃ and trifluoroacetic acid-d). The spectra are acquired on a high-field NMR spectrometer.

    • Analysis: The relative integrals of the distinct aromatic proton signals from the 4-HBA and 3-phenylbenzoic acid units can be used to calculate the actual comonomer ratio in the final polymer.[17] The complexity of the aromatic region can also provide evidence for a random, rather than blocky, copolymer structure.[5][18]

5.2. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).[19][20]

    • Protocol: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A heat-cool-heat cycle is often employed to erase the thermal history of the material.

    • Analysis: The Tg will appear as a step change in the baseline of the DSC thermogram, while the Tm will be an endothermic peak.[21] These values are critical for defining the processing window and the operational temperature range of the material.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition profile.[22][23]

    • Protocol: A weighed sample is placed in the TGA furnace and heated at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Analysis: The onset of decomposition is a key indicator of the material's thermal stability.[16] The temperature at which 5% weight loss occurs (T₅%) is a common metric for comparing the stability of different polymers.[6]

5.3. Representative Data

The following table presents hypothetical characterization data for a series of copolyesters with varying monomer ratios.

Copolymer (HBA:Ph-HBA)Inherent Viscosity (dL/g)T_g (°C)T_m (°C)T_d, 5% (°C)
100:0 (Homopolymer)->200>400 (decomposes)~450
90:100.75145320440
70:300.82160285435
50:500.79175260430
0:100 (Homopolymer)0.65195345420

Note: Data are illustrative and will vary based on synthesis conditions and molecular weight.

Visualization of Reaction Mechanism

reaction_mechanism cluster_acetylation In Situ Acetylation cluster_polycondensation Polycondensation HBA 4-Hydroxybenzoic Acid HO-Ph-COOH Acetylated_HBA 4-Acetoxybenzoic Acid AcO-Ph-COOH HBA->Acetylated_HBA + (Ac)₂O, - AcOH AA Acetic Anhydride (Ac)₂O Monomers AcO-Ph-COOH AcO-Ph(Ph)-COOH Acetylated_HBA->Monomers:f0 PhHBA 4-Acetoxy-3-phenylbenzoic Acid AcO-Ph(Ph)-COOH PhHBA->Monomers:f1 Dimer AcO-Ph-COO-Ph(Ph)-COOH Monomers->Dimer + Monomer, - AcOH Polymer ...-[O-Ph-COO-Ph(Ph)-COO]-... Dimer->Polymer + n Monomers, - n AcOH

Caption: Simplified reaction mechanism for the copolymerization process.

Conclusion and Future Outlook

This application note provides a detailed framework for the synthesis and characterization of copolyesters from 4-hydroxybenzoic acid and 4-acetoxy-3-phenylbenzoic acid. The melt polycondensation method described is a reliable technique for producing high-molecular-weight, random copolymers. The ability to tune the thermal and liquid crystalline properties by varying the comonomer ratio makes these materials highly attractive for advanced applications, particularly in the field of drug delivery.[3][8] Future research can focus on exploring the liquid crystalline phases of these specific copolymers, their degradation profiles, and their efficacy in encapsulating and releasing various therapeutic agents. The protocols outlined herein serve as a foundational guide for researchers aiming to develop novel polymeric biomaterials with tailored properties.

References

  • Kricheldorf, H. R., & Ruhser, F. (Year). Copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid. Polymer. [Link]

  • Chen, Y., et al. (2025). Synthesis and properties of biobased aromatic liquid crystal copolyester with excellent thermal stability and fibre formation. Taylor & Francis Online. [Link]

  • Mikhaylov, P. A., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers. [Link]

  • Kricheldorf, H. R., & Ruhser, F. (1988). Copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid. Polymer, 29(11), 2051-2057. [Link]

  • Malkin, A. Y., et al. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. MDPI. [Link]

  • Stevenson, J. (1972). Synthesis of new ordered aromatic polyester copolymers. Journal of Polymer Science. [Link]

  • Kricheldorf, H. R. (1980). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. Journal of Polymer Science: Polymer Chemistry Edition. [Link]

  • Zeng, H., et al. (2025). Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent. ResearchGate. [Link]

  • Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC. [Link]

  • LibreTexts. (2021). Polyesters. Chemistry LibreTexts. [Link]

  • van der Ploeg, F. (2018). Synthesis of rigid biobased polyesters. UvA-DARE. [Link]

  • Bashyal, J. (2023). Synthesis of Polyester: Important Polymerization Reaction. Science Info. [Link]

  • Wang, Y., et al. (2026). Semidry Acid Hydrolysis of Polyester/Cotton Blends through In Situ Catalyst Loading. ACS Sustainable Chemistry & Engineering. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass. [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Mettler-Toledo. [Link]

  • TIJER.org. (n.d.). Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. TIJER.org. [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. ResearchGate. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. [Link]

  • Encyclopedia.pub. (2022). Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems. Encyclopedia.pub. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. JOCPR. [Link]

  • ResearchGate. (n.d.). Thermal analysis of copolymers with (a) DSC and (b) TGA. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. NIH. [Link]

  • Mikhaylov, P. A., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI. [Link]

  • Scion Research. (n.d.). Thermal analysis of materials. Scion Research. [Link]

  • Universal Lab. (2024). DSC vs TGA analysis. Universal Lab Blog. [Link]

  • Filatova, M. P., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. PMC. [Link]

  • Kim, D. W., et al. (2013). Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. International Journal of Nanomedicine. [Link]

  • MDPI. (2023). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. MDPI. [Link]

  • White Rose Research Online. (n.d.). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. [Link]

  • Semantic Scholar. (n.d.). Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. Semantic Scholar. [Link]

  • Britannica. (2026). Poly-4-hydroxybenzoate. Britannica. [Link]

  • National Institutes of Health. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. [Link]

  • Muhlebach, A., et al. (1988). Diad sequence distribution in copolyesters of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. Macromolecules. [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Hydrolysis instability of the acetoxy group in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis instability of the acetoxy group in aqueous media Audience: Researchers, Formulation Scientists, and Medicinal Chemists Status: Active Support Guide

Diagnostic Workflow

Is your acetoxy-containing compound degrading? Use this decision tree to identify the root cause of instability.

AcetoxyDiagnosis Start Start: Compound Degradation Observed CheckMass LC-MS: Is Mass Shift -42 Da or +18 Da observed? Start->CheckMass NotHydrolysis Investigate Oxidation or Photolysis Pathways CheckMass->NotHydrolysis No CheckpH Check Solution pH CheckMass->CheckpH Yes HighpH pH > 7.0? CheckpH->HighpH BaseCat Cause: Specific Base Catalysis (Hydroxide Attack) HighpH->BaseCat Yes LowpH pH < 3.0? HighpH->LowpH No AcidCat Cause: Specific Acid Catalysis (Carbonyl Protonation) LowpH->AcidCat Yes CheckBuffer Check Buffer Composition (pH 4-7) LowpH->CheckBuffer No NucBuffer Is Buffer Nucleophilic? (Phosphate, Imidazole, Tris) CheckBuffer->NucBuffer GenBase Cause: General Base/Nucleophilic Catalysis by Buffer NucBuffer->GenBase Yes Frozen Was sample frozen? NucBuffer->Frozen No FreezeShift Cause: pH Shift during Freezing (Buffer Precipitation) Frozen->FreezeShift Yes

Figure 1: Diagnostic logic for identifying the specific mode of acetoxy group cleavage.

The Knowledge Base: Mechanistic Insights

Why is the Acetoxy Group Unstable?

The acetoxy group (


) is an ester. In aqueous media, it is susceptible to hydrolysis, yielding the corresponding alcohol (

) and acetic acid (

).[1] This reaction is not spontaneous but is catalyzed by three primary factors:
  • Specific Base Catalysis (

    
    ):  The most aggressive pathway. Hydroxide ions (
    
    
    
    ) act as potent nucleophiles, attacking the carbonyl carbon.[2][3] For most acetoxy esters, the rate increases 10-fold for every 1 unit increase in pH above pH 6.
  • Specific Acid Catalysis (

    
    ):  At low pH (typically < 2), the carbonyl oxygen is protonated, making the carbon more electrophilic.
    
  • General Base/Nucleophilic Catalysis (

    
    ):  Often overlooked. Buffer species (like phosphate or imidazole) can attack the ester directly or deprotonate water, facilitating hydrolysis even at neutral pH.
    

The Kinetic Equation:



Visualizing the Mechanism

The following diagram illustrates the Base Catalysis (


) mechanism, which is the most common cause of instability in physiological buffers.

Mechanism Reactants Acetoxy Substrate + OH- TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Rate Limiting) Products Alcohol (R-OH) + Acetate TS->Products Collapse & Elimination

Figure 2:


 Mechanism showing hydroxide attack on the carbonyl carbon.

Troubleshooting & FAQs

Scenario A: "My compound degrades in Phosphate Buffer Saline (PBS) but is stable in water."

Diagnosis: You are likely experiencing Nucleophilic Catalysis . Explanation: Phosphate is not an innocent bystander.[4] The dibasic phosphate ion (


) is a nucleophile that can attack the acetoxy group, forming a transient acetyl-phosphate intermediate which rapidly hydrolyzes.
Solution: 
  • Switch Buffers: Use non-nucleophilic buffers like Citrate , Acetate , or MES if compatible with your pH requirements.

  • Reduce Concentration: Lower the buffer molarity (e.g., from 50 mM to 10 mM) to reduce

    
    .
    
Scenario B: "Samples degraded significantly after freezing at -20°C."

Diagnosis: "pH Shift on Freezing." Explanation: Sodium phosphate buffers are notorious for this. As the solution freezes, the disodium phosphate (


) crystallizes out of solution first (as the dodecahydrate), leaving the liquid phase enriched in monosodium phosphate (

). This can drop the effective pH of the residual liquid phase from 7.4 to as low as 3.5 during the freezing process, triggering acid-catalyzed hydrolysis. Solution:
  • Flash Freeze: Use liquid nitrogen to minimize the time spent in the "mushy" phase.

  • Change Buffer: Potassium phosphate salts show less pH shift during freezing than sodium salts.

Scenario C: "LC-MS shows two peaks, but I only see one in UV."

Diagnosis: Differential Ionization/Absorbance. Explanation: The hydrolysis product (the alcohol form) often has different ionization efficiency than the parent acetoxy compound.

  • Check: Does the new peak have a mass of

    
     (loss of ketene) or 
    
    
    
    (loss of acetyl + water)?
  • Note: If your acetoxy group is on a phenol (like in Aspirin), the hydrolysis product (Salicylic acid) may have a significantly different UV

    
     and extinction coefficient.
    

Standard Operating Procedure: Kinetic Stability Profiling

Objective: Determine the half-life (


) and pH-rate profile of an acetoxy-containing compound.
Materials
  • Buffers (50 mM): HCl (pH 1-2), Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). Note: Use constant ionic strength.

  • Stock Solution: 10 mM compound in Acetonitrile or DMSO.

  • Quench Solution: 1% Formic Acid (for base runs) or cold Ammonium Bicarbonate (for acid runs).

Protocol Steps
  • Preparation: Pre-heat buffer to target temperature (e.g., 37°C) in a glass vial.

  • Initiation: Spike stock solution into buffer (final organic solvent < 1% to avoid solvent effects). Vortex immediately.

  • Sampling:

    • At

      
       min (adjust based on speed), remove 100 µL.
      
    • CRITICAL: Immediately transfer into 400 µL of Quench Solution to stop the reaction.

  • Analysis: Analyze via HPLC-UV or LC-MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .[1]
      
    • 
      .
      
Data Interpretation Table
pH RangeDominant MechanismExpected StabilityRecommended Action
< 2.0 Specific Acid (

)
LowStore dry; avoid strong acids.
3.5 - 5.0 Water / Min. CatalysisMaximum Target this range for formulation.
6.0 - 8.0 General Base /

Moderate to LowAvoid Phosphate/Imidazole buffers.
> 8.5 Specific Base (

)
Very LowProcess rapidly; keep cold.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Classic text on ester hydrolysis kinetics).
  • Garrett, E. R. (1962). The Solvolysis of Aspirin in Aqueous Media. Journal of the American Chemical Society, 84(24). Link

  • Donyai, P., & Sewell, G. J. (2006).[5] Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice, 12(4), 211–222.[5][6] (Demonstrates acetoxy instability in taxanes). Link

  • Wang, Y. J., & Hanson, M. A. (1988). Parenteral Formulations of Proteins and Peptides: Stability and Stabilizers. Journal of Parenteral Science and Technology, 42(2S).
  • Gomez, G., et al. (2001). Variable pH kinetics: an easy determination of pH-rate profile. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6). Link

Sources

Technical Support Center: Solubility & Stability of 4-(Acetyloxy)biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic-Labile" Paradox

Welcome to the technical support hub for 4-(Acetyloxy)biphenyl-3-carboxylic acid . If you are experiencing precipitation, inconsistent LC-MS peaks, or biological variability, you are likely battling two conflicting properties of this molecule:

  • High Lipophilicity: The biphenyl core renders the molecule nearly insoluble in water, requiring organic solvents.

  • Hydrolytic Instability: The acetoxy (ester) group at position 4 is chemically labile. It is prone to hydrolysis (releasing acetic acid) and transesterification, particularly in protic solvents or varying pH conditions.

This guide provides self-validating protocols to solubilize this compound without degrading it.

Module 1: Solvent Selection & Preparation

Q: Which solvent should I use for my stock solution?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

While the compound is soluble in ethanol and methanol, these solvents pose a chemical risk. The acetoxy group can undergo transesterification (swapping the acetyl group with an ethyl/methyl group) or simple alcoholysis over time, changing your active pharmaceutical ingredient (API) into a different molecule.

SolventSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) Excellent (>40 mg/mL)LowPrimary Choice. Use fresh, anhydrous grade.[1]
DMF Excellent (>40 mg/mL)LowSecondary Choice. Harder to remove in downstream processing.
Ethanol (100%) Good (>25 mg/mL)High Avoid for storage. Risk of ethyl ester formation/transesterification.
Water/PBS Insoluble (<0.01 mg/mL)Critical Do not use for stock. Only for final dilution (immediate use).
Chloroform ModerateLowUseful for chemical synthesis, poor for biological assays.
Q: My DMSO stock solution turned cloudy upon freezing. Is it ruined?

A: Likely not, but proceed with caution. DMSO freezes at 18.5°C. The "cloudiness" is likely the DMSO crystallizing, not the compound precipitating.

  • Troubleshooting: Thaw completely at room temperature (do not heat above 37°C). Vortex vigorously. If the solution clears, it is safe. If solids remain after reaching room temp, moisture may have entered the vial, causing the compound to crash out.

Module 2: The Dissolution Protocol (Step-by-Step)

Do not treat this compound like a standard reagent. Follow this "Cold-Vortex" protocol to minimize hydrolysis.

Reagents Required:

  • 4-(Acetyloxy)biphenyl-3-carboxylic acid (Solid)

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)

  • Vortex Mixer

  • Optional: Sonicator (Water bath)

Protocol:

  • Calculate: Determine the volume for a high-concentration stock (e.g., 50 mM or 100 mM). Higher concentrations are more stable than dilute ones because they minimize the solvent-to-solute ratio.

  • Weigh: Weigh the solid into a glass amber vial (protect from light).

  • Add Solvent: Add the calculated volume of Anhydrous DMSO .

  • Vortex: Vortex immediately for 30-60 seconds.

  • Sonication (The Danger Zone): If particles persist, sonicate in short bursts (5 seconds on, 10 seconds off).

    • Warning: Sonication generates heat. Heat accelerates the hydrolysis of the acetoxy group. Keep the water bath cool (<25°C).

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or moisture contamination.

Module 3: Stability & Degradation (The "Ghost Peak" Issue)

Q: I see two peaks in my HPLC trace. What happened?

A: You are likely observing the hydrolysis product: 4-hydroxybiphenyl-3-carboxylic acid.

The acetoxy group is a "prodrug-like" moiety. Upon exposure to water (even atmospheric moisture) or nucleophiles, it cleaves.

The Degradation Pathway:

  • Parent: 4-(Acetyloxy)biphenyl-3-carboxylic acid (Less polar, later retention time).

  • Product: 4-Hydroxybiphenyl-3-carboxylic acid + Acetic Acid (More polar, earlier retention time).

Visualizing the Risk:

DegradationPathway cluster_conditions Accelerating Factors Parent 4-(Acetyloxy)biphenyl-3-carboxylic acid (Lipophilic) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O Water H2O / Moisture (Nucleophile) Water->Intermediate Product 4-Hydroxybiphenyl-3-carboxylic acid (More Polar) Intermediate->Product Hydrolysis Byproduct Acetic Acid Intermediate->Byproduct Heat Heat (>37°C) Base Basic pH (>8.0) Prot Protic Solvents (MeOH/EtOH)

Caption: Hydrolytic degradation pathway. The presence of water or protic solvents facilitates the cleavage of the acetoxy group, altering the compound's pharmacological and chemical properties.

Q: How do I prevent precipitation when diluting into cell culture media?

A: Use the "Step-Down" Dilution Method.

Directly shooting a 100 mM DMSO stock into aqueous media often causes "shock precipitation"—the compound crashes out before it can disperse.

The Protocol:

  • Prepare Intermediate: Dilute your 100 mM stock 1:10 into pure DMSO first (creates a 10 mM working stock).

  • Rapid Dispersion: Pipette the media/buffer into a tube. While vortexing the media, slowly add the working stock.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, but ensure the compound concentration is below its solubility limit (likely <50 µM in aqueous buffer).

  • Visual Check: Check under a microscope. If you see crystals (needles), the concentration is too high for the aqueous phase.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose solubility failures in real-time.

Troubleshooting Start Start: Solubility Issue Solvent Is the solvent Anhydrous DMSO? Start->Solvent Turbidity Is the solution turbid? Solvent->Turbidity Yes Action1 Switch to Anhydrous DMSO. Avoid Ethanol. Solvent->Action1 No Heat Did you heat >40°C? Turbidity->Heat No (Clear) Action2 Moisture Contamination. Prepare fresh stock. Turbidity->Action2 Yes (Precipitate) HPLC Check HPLC for Hydrolysis Peak Heat->HPLC No Action3 Thermal Degradation. Use Sonication (pulsed) only. Heat->Action3 Yes HPLC->Action2 Extra Peaks Found Action4 Success. Proceed to experiment. HPLC->Action4 Single Peak

Caption: Decision matrix for diagnosing solubility and stability failures. Follow the path to identify the root cause of precipitation or degradation.

References & Authoritative Grounding[2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3059, Diflunisal. (Diflunisal is the parent scaffold; solubility profiles in organic solvents are analogous). Retrieved from .

  • Cayman Chemical. Diflunisal Product Information & Solubility Data. (Confirming DMSO solubility >30 mg/mL and DMF solubility). Retrieved from .

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for biphenyl carboxylic acid logP and solubility behavior).

  • Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs. Inflammation Research. (Mechanistic insight into the hydrolysis of acetylated salicylates).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.

Sources

Controlling transesterification side reactions in polyester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Controlling Transesterification Side Reactions

Welcome to the Technical Support Center for Polyester Synthesis. As Senior Application Scientists, we understand the nuances and challenges of polyesterification. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you control and mitigate unwanted transesterification side reactions, ensuring the synthesis of high-quality, well-defined polyesters.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues that researchers encounter during polyester synthesis.

Q1: My polyester has a lower molecular weight than expected and a broad polydispersity. What could be the cause?

A1: This is a classic symptom of uncontrolled transesterification. Several factors could be at play:

  • Excessive Reaction Temperature: High temperatures can accelerate transesterification reactions, leading to random chain cleavage and scrambling, which results in a lower average molecular weight and a broader distribution of chain lengths.[1][2][3] It's crucial to maintain the optimal temperature range for your specific monomer system and catalyst.

  • Inappropriate Catalyst or Catalyst Concentration: The choice and concentration of catalyst are critical.[4][5][6] Some catalysts, particularly certain tin or titanium compounds, can be highly active in promoting transesterification.[4][7] Using a ber- or lower-than-optimal catalyst concentration can also lead to loss of control.

  • Presence of Impurities: Impurities with hydroxyl or carboxyl groups, such as residual monomers, diols, or even water, can act as chain-terminating or chain-transfer agents, leading to lower molecular weight.[8][9][10] Ensure your monomers and solvents are of high purity and are thoroughly dried.

Q2: I'm observing discoloration (yellowing) in my final polyester product. What's happening?

A2: Discoloration is often a sign of thermal degradation, which can be exacerbated by side reactions.

  • High Polymerization Temperatures: As mentioned, excessive heat can cause polymer degradation and the formation of chromophores.[11]

  • Catalyst Residues: Certain catalysts, especially those based on antimony or germanium, can contribute to discoloration at high temperatures.[4]

  • Oxidation: The presence of oxygen at high temperatures can lead to thermo-oxidative degradation and color formation.[11] Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Impurities: Certain impurities in the monomers can also lead to color formation during polymerization.[8]

Q3: My polyester's properties, such as melt viscosity and mechanical strength, are inconsistent between batches. How can I improve reproducibility?

A3: Inconsistent batch-to-batch properties often point to a lack of precise control over the polymerization conditions.

  • Stoichiometric Imbalance: Even minor variations in the molar ratio of your diol and diacid/diester monomers can significantly impact the final molecular weight and properties.[12] Precise weighing and dispensing of monomers are crucial.

  • Variable Reaction Time and Temperature Profiles: Ensure that the heating ramps, hold times, and cooling profiles are identical for each batch.[1][13]

  • Inefficient Removal of Byproducts: The removal of condensation byproducts like water or methanol drives the polymerization reaction forward.[1][14][15] Variations in vacuum level or inert gas flow can affect the reaction equilibrium and, consequently, the final polymer properties.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for diagnosing and resolving specific issues related to transesterification.

Guide 1: Diagnosing and Controlling Unwanted Molecular Weight Changes

This guide will walk you through the process of identifying the root cause of unexpected molecular weight and polydispersity and implementing corrective actions.

Experimental Workflow for Molecular Weight Control

cluster_0 Problem Identification cluster_1 Initial Diagnostics cluster_2 Systematic Investigation cluster_3 Analysis and Refinement Problem Unexpected Molecular Weight (MW) or Polydispersity (Đ) Check_Purity Verify Monomer and Solvent Purity (NMR, GC-MS) Problem->Check_Purity Check_Stoichiometry Recalculate and Verify Monomer Stoichiometry Problem->Check_Stoichiometry Review_Conditions Review Reaction Temperature, Time, and Vacuum/Inert Gas Flow Problem->Review_Conditions Temp_Study Perform a Temperature Scoping Study Check_Purity->Temp_Study Check_Stoichiometry->Temp_Study Review_Conditions->Temp_Study Catalyst_Screen Screen Alternative Catalysts or Optimize Concentration Temp_Study->Catalyst_Screen Byproduct_Removal Optimize Byproduct Removal (e.g., higher vacuum, increased N2 flow) Catalyst_Screen->Byproduct_Removal Analyze_Results Analyze MW and Đ via GPC for each condition Byproduct_Removal->Analyze_Results Refine_Protocol Refine Synthesis Protocol Based on Optimal Results Analyze_Results->Refine_Protocol

Caption: Troubleshooting workflow for molecular weight control.

Step-by-Step Protocol:

  • Verify Monomer and Solvent Purity:

    • Action: Analyze your monomers and solvents using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify impurities.[12][16][17][18]

    • Rationale: As previously mentioned, impurities can act as chain terminators. This step ensures that your starting materials are not the source of the problem.

  • Confirm Stoichiometry:

    • Action: Carefully re-weigh your monomers and recalculate the molar ratios.

    • Rationale: An off-balance stoichiometry is a common and often overlooked cause of lower-than-expected molecular weight.[12]

  • Review and Standardize Reaction Conditions:

    • Action: Document and strictly control the reaction temperature profile, reaction time, and the efficiency of byproduct removal (vacuum level or inert gas flow rate).

    • Rationale: Consistency in these parameters is key to reproducible polymer synthesis.[1][19]

  • Perform a Temperature Scoping Study:

    • Action: Run a series of small-scale reactions at varying temperatures below your current processing temperature.

    • Rationale: This will help you identify the optimal temperature window that promotes polymerization while minimizing transesterification and degradation.[3][13]

  • Optimize Catalyst System:

    • Action: If temperature adjustments are insufficient, consider screening alternative catalysts known for lower transesterification activity (e.g., certain titanium or zirconium-based catalysts).[4][7] Alternatively, systematically vary the concentration of your current catalyst.

    • Rationale: The catalyst plays a pivotal role in dictating the reaction pathways.[5][6]

  • Analyze and Iterate:

    • Action: Characterize the molecular weight and polydispersity of the polyester from each experimental condition using Gel Permeation Chromatography (GPC).[12][20][21]

    • Rationale: GPC provides the quantitative data needed to assess the impact of your process changes and guide further optimization.

Guide 2: Identifying and Mitigating Polymer Discoloration

This guide provides a systematic approach to pinpointing the source of discoloration and implementing strategies to achieve a colorless product.

Decision Tree for Troubleshooting Discoloration

Start Discoloration Observed in Polyester Inert_Atmosphere Is the reaction under a strict inert atmosphere? Start->Inert_Atmosphere Yes_Inert Yes Inert_Atmosphere->Yes_Inert Yes No_Inert No Inert_Atmosphere->No_Inert No Temp_Check Is the reaction temperature above the recommended range? Yes_Inert->Temp_Check Implement_Inert Implement and verify inert atmosphere (N2 or Ar). Re-run synthesis. No_Inert->Implement_Inert Yes_Temp Yes Temp_Check->Yes_Temp Yes No_Temp No Temp_Check->No_Temp No Lower_Temp Lower reaction temperature. Monitor for discoloration. Yes_Temp->Lower_Temp Catalyst_Check Are you using a catalyst known to cause discoloration (e.g., Antimony)? No_Temp->Catalyst_Check Yes_Catalyst Yes Catalyst_Check->Yes_Catalyst Yes No_Catalyst No Catalyst_Check->No_Catalyst No Switch_Catalyst Switch to a less color-inducing catalyst (e.g., certain Ti or Zn compounds). Yes_Catalyst->Switch_Catalyst Impurity_Check Have you checked for impurities in your monomers? No_Catalyst->Impurity_Check Yes_Impurity Yes Impurity_Check->Yes_Impurity Yes No_Impurity No Impurity_Check->No_Impurity No Consult_Literature Consult literature for specific monomer degradation pathways. Yes_Impurity->Consult_Literature Purify_Monomers Purify monomers and re-run synthesis. No_Impurity->Purify_Monomers

Caption: Decision tree for troubleshooting polyester discoloration.

Step-by-Step Protocol:

  • Ensure an Inert Reaction Environment:

    • Action: Verify that your reaction setup is properly sealed and purged with a high-purity inert gas (nitrogen or argon).

    • Rationale: Oxygen can lead to thermo-oxidative degradation and the formation of colored byproducts, especially at elevated temperatures.[11]

  • Optimize Reaction Temperature:

    • Action: As with molecular weight control, systematically lower the reaction temperature to find a balance between reaction rate and color formation.

    • Rationale: High temperatures are a primary driver of thermal degradation.[11]

  • Evaluate Your Catalyst:

    • Action: If using catalysts like antimony trioxide, consider alternatives such as titanium alkoxides or zinc acetate, which are often associated with less color formation.[4]

    • Rationale: The catalyst itself can contribute to the final color of the polymer.

  • Purify Monomers:

    • Action: If discoloration persists, purify your monomers through recrystallization or distillation.

    • Rationale: Trace impurities in the starting materials can be potent sources of color.[8]

  • Utilize Analytical Techniques for Diagnosis:

    • Action: Use techniques like UV-Vis spectroscopy to quantify the color and Fourier-transform infrared (FTIR) spectroscopy to identify potential degradation products.[18][22]

    • Rationale: These analytical methods can provide valuable clues about the chemical nature of the chromophores being formed.

Data Summary Tables

Table 1: Common Catalysts in Polyester Synthesis and Their General Characteristics

Catalyst TypeExamplesTypical Concentration (ppm)ActivityPotential for Side Reactions (Transesterification & Discoloration)
AntimonyAntimony Trioxide (Sb₂O₃)200-400HighHigh
TitaniumTitanium (IV) isopropoxide, Titanium dioxide (TiO₂)10-100Very HighModerate to High (can be controlled)[4][5]
ZincZinc Acetate (Zn(OAc)₂)50-200ModerateModerate
GermaniumGermanium Dioxide (GeO₂)50-150HighLow discoloration, but expensive
TinTin (II) Octoate100-500HighHigh

Table 2: Key Reaction Parameters and Their Impact on Transesterification

ParameterEffect of Increasing the ParameterRecommended Action for Control
Temperature Increases rate of both polymerization and transesterificationOperate at the lowest effective temperature[1][3][13]
Catalyst Concentration Generally increases reaction ratesOptimize for desired molecular weight and minimal side reactions
Reaction Time Can lead to higher molecular weight but also more side reactionsStop the reaction once the target molecular weight is achieved[12]
Vacuum/Inert Gas Flow Efficient removal of byproducts drives polymerizationMaintain a high and consistent vacuum or inert gas flow[1][19]
Monomer Purity Impurities can cause chain termination or side reactionsUse high-purity monomers[8][9]

References

  • US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents. (2016).
  • Polycondensation Reaction of Polyester - Knowledge - WithTech New Material - TPU Yarn. (2024).
  • Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis - MDPI. (2025).
  • Revision Notes - Formation of Polyesters from Diols and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl.
  • Polyester - Wikipedia.
  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC.
  • Temperature-Controlled Cyclic Polyester Molecular Weights in Ring-Expansion Polymerization | Journal of the American Chemical Society. (2025).
  • Influence of polyol impurities on the transesterification kinetics, molecular structures and properties of isosorbide polycarbonate - Polymer Chemistry (RSC Publishing).
  • Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study - MDPI. (2023).
  • The transesterification mechanisms of polyester: a intermolecular... - ResearchGate.
  • Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies - Science and Education Publishing.
  • Making Polyesters - Polymer Science Learning Center.
  • Catalysts for Polymer Synthesis - DKatalyst.
  • Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-. (2022).
  • Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MSn - MDPI. (2022).
  • Transesterification reactions between a polyarylate and poly (1,4-butylene terephthalate): identification of interchange units.
  • Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC.
  • Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - RSC Publishing.
  • The role of transesterifications in reversible polycondensations and a reinvestigation of the Jacobson–Beckmann–Stockmayer experiments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01679B. (2022).
  • Synthesis of rigid biobased polyesters - UvA-DARE (Digital Academic Repository).
  • EP0848716B1 - A continuous transesterification method for preparing polyol polyesters - Google Patents.
  • La(III)-Catalysed degradation of polyesters to monomers via transesterifications - The Royal Society of Chemistry.
  • Controlling polymer properties through the shape of the molecular-weight distribution.
  • Effect of temperature on transesterification reaction. - ResearchGate.
  • Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides - MDPI. (2023).
  • Polymer Troubleshooting Guide | ThermoFisher.
  • Processing Problems Of Polyester And Its Remedies – IJERT. (2012).
  • Impact of Chemicals and Processing Treatments on Thermo-Mechanical Recycling of Polyester Textiles - MDPI. (2025).
  • Polyester melting point and production process?. (2024).
  • The Influence of Production Processes on Polyester Polyol Synthesis - LECRON SHARE. (2025).
  • Top Analytical Techniques for Characterizing Custom Polymers. (2025).
  • Top ten troubleshooting tips for moulding both engineering and commodity polymers. - Distrupol.
  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC. (2022).
  • Effect of impurities on performance of biodiesel: A review - ResearchGate.
  • EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL - Redalyc. (2019).
  • Processing and Troubleshooting Guide - Celanese.
  • US5049647A - Method for the reduction of impurities in polyester resins - Google Patents.
  • EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL - SciELO. (2019).

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Technical Support Center: Thermal Degradation of 4-(Acetyloxy)biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development scientists working with 4-(Acetyloxy)biphenyl-3-carboxylic acid . This compound, structurally an acetylated biphenyl analog of salicylic acid (similar to an "aspirin-like" derivative of the 4-hydroxybiphenyl scaffold), presents specific thermal stability challenges critical to API processing and analytical method development.

Executive Technical Overview

4-(Acetyloxy)biphenyl-3-carboxylic acid (MW: 256.25 g/mol ) is a prodrug-like derivative where the phenolic hydroxyl group at the 4-position of the biphenyl core is protected as an acetate ester.

Its thermal degradation profile is governed by two primary mechanisms:

  • Thermal Deacetylation (Elimination): The cleavage of the ester bond, releasing acetic acid and generating the free phenol, 4-hydroxybiphenyl-3-carboxylic acid . This is the dominant pathway at moderate temperatures (

    
     -- 
    
    
    
    ).
  • Decarboxylation: At higher temperatures (

    
    ), the carboxylic acid moiety is lost as 
    
    
    
    , yielding 4-acetoxybiphenyl (minor) or 4-hydroxybiphenyl (major, if deacetylation precedes decarboxylation).

Understanding these pathways is critical for interpreting TGA data, troubleshooting HPLC "ghost peaks," and optimizing drying protocols.

Interactive Troubleshooting Guide (FAQ)

Category A: Analytical Anomalies (HPLC/GC)

Q1: I see an unexpected early-eluting peak in my HPLC chromatogram after drying my sample. What is it? Diagnosis: This is likely 4-hydroxybiphenyl-3-carboxylic acid (the deacetylated hydrolysis product). Mechanism: The acetyl group is labile. If your drying oven contained moisture or the temperature exceeded


 for prolonged periods, hydrolysis or thermal elimination occurred.
Verification: 
  • Check the Relative Retention Time (RRT). The free phenol is more polar than the parent acetoxy compound and will elute earlier on reverse-phase (C18) columns.

  • Action: Lower drying temperature to

    
     and use a vacuum desiccator. Ensure solvents are anhydrous.
    

Q2: My GC-MS spectrum shows a parent ion at m/z 170 instead of 256. Is my synthesis wrong? Diagnosis: Not necessarily. You are likely observing thermal degradation inside the GC inlet . Mechanism: The high temperature of the GC injector (


) induces rapid deacetylation (loss of 42 Da/60 Da) and decarboxylation (loss of 44 Da).
  • Parent (256)

    
     Loss of Acetic Acid 
    
    
    
    Intermediate (214)
    
    
    Loss of
    
    
    
    
    4-Hydroxybiphenyl (MW 170) . Action: Switch to HPLC-UV or LC-MS (ESI negative mode) for purity profiling to avoid thermal artifacts. If GC is mandatory, use on-column injection or derivatize the carboxylic acid (e.g., TMS ester) to stabilize the molecule.
Category B: Thermal Analysis (TGA/DSC)

Q3: My TGA curve shows a two-step weight loss. How do I interpret this stoichiometry? Analysis:

  • Step 1 (Onset

    
    ):  Loss of Acetic Acid .
    
    • Theoretical Mass Loss:

      
      .
      
  • Step 2 (Onset

    
    ):  Decarboxylation (Loss of 
    
    
    
    ).
    • Theoretical Mass Loss:

      
       (of the intermediate mass).
      Action:  If your Step 1 loss is significantly higher than 23.4%, you may have residual solvent or sublimation of the parent compound occurring simultaneously.
      

Q4: The sample turns into a brown, insoluble glass after heating. Why? Diagnosis: Formation of Depsides/Oligomers . Mechanism: Similar to salicylic acid, the phenolic -OH generated from deacetylation can react with the -COOH of a neighboring molecule, forming ester linkages (polyesterification). This creates insoluble oligomeric residues. Action: Avoid heating the solid above its melting point without solvent.

Degradation Pathway Visualization[1]

The following diagram illustrates the thermal cascade from the parent compound to its ultimate degradation products.

ThermalDegradation Parent 4-(Acetyloxy)biphenyl-3-carboxylic acid (MW: 256.25) AceticAcid Acetic Acid (Volatile, MW: 60) Parent->AceticAcid Intermediate 4-Hydroxybiphenyl-3-carboxylic acid (MW: 214.22) Parent->Intermediate Step 1: Thermal Deacetylation (140-180°C) CO2 CO2 (Gas, MW: 44) Intermediate->CO2 Product_Final 4-Hydroxybiphenyl (MW: 170.21) Intermediate->Product_Final Step 2: Decarboxylation (>220°C) Oligomer Oligomeric Depsides (Insoluble Residue) Intermediate->Oligomer Condensation (High T, -H2O)

Caption: Thermal degradation cascade showing the stepwise loss of acetic acid followed by decarboxylation to the stable biphenyl core.

Standardized Experimental Protocols

Protocol A: HPLC Purity & Degradant Profiling

Purpose: To separate the parent compound from its deacetylated impurity.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A

Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient

B over 20 min
Flow Rate

Detection UV @

(Aromatic core) &

(Phenol specificity)
Temperature

(Do not exceed

to prevent on-column degradation)

Expected Elution Order:

  • 4-Hydroxybiphenyl-3-carboxylic acid (More polar, elutes first).

  • 4-(Acetyloxy)biphenyl-3-carboxylic acid (Parent).[1]

  • 4-Hydroxybiphenyl (Decarboxylated, elutes late due to loss of polar -COOH).

Protocol B: TGA/DSC Thermal Stress Test

Purpose: To determine the exact onset of deacetylation for your specific batch.

  • Sample Prep: Weigh

    
     of dried powder into an Alumina pan (do not use Aluminum if going 
    
    
    
    ).
  • Atmosphere: Nitrogen (

    
    ) to prevent oxidative degradation, which complicates the weight loss profile.
    
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Data Analysis:

    • Calculate the

      
       mass loss at the first inflection point.
      
    • Pass Criteria: If mass loss

      
       below 
      
      
      
      , the sample is dry. If mass loss begins
      
      
      , this is the onset of degradation.

References

  • PubChem. 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (CID 67584).[2] National Library of Medicine. Available at: [Link]

  • Mikhaylov, P. A., et al. (2021).[3] Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid.[3][4] Polymers, 13(11), 1720.[3] (Provides comparative thermal data for acetoxy-biphenyl-carboxylates). Available at: [Link]

  • Royal Society of Chemistry. Thermal decomposition reactions of carboxylic acids on copper. Phys.[5][6][7] Chem. Chem. Phys.[7] (Mechanistic insight into decarboxylation pathways). Available at: [Link]

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Validation & Comparative

1H NMR spectrum analysis of 4-(Acetyloxy)biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 4-(Acetyloxy)biphenyl-3-carboxylic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Acetyloxy)biphenyl-3-carboxylic acid, a substituted biphenyl of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships behind experimental choices and spectral interpretation. This document is designed for researchers, scientists, and drug development professionals, offering a framework for structural elucidation that is both scientifically rigorous and practically insightful.

The structural confirmation of novel or modified small molecules is a cornerstone of chemical research and development. Among the suite of analytical techniques available, ¹H NMR spectroscopy remains the gold standard for providing detailed information about the molecular structure of organic compounds in solution.[1][2] It is a non-destructive technique that offers rich data on the electronic environment, connectivity, and relative abundance of protons, making it indispensable for unambiguous characterization.[3][4]

This guide will delve into a predictive analysis of the ¹H NMR spectrum of 4-(Acetyloxy)biphenyl-3-carboxylic acid, compare the utility of NMR with alternative analytical methods, and provide a self-validating, detailed protocol for data acquisition.

Predicted ¹H NMR Spectrum: A Structural Blueprint

While an experimental spectrum is the ultimate arbiter, a predicted spectrum, grounded in established principles and data from analogous structures, serves as a powerful hypothesis. The structure of 4-(Acetyloxy)biphenyl-3-carboxylic acid contains several distinct proton environments whose chemical shifts and coupling patterns can be anticipated.

Molecular Structure and Proton Numbering

NMR_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis p1 Weigh Sample (5-10 mg) p2 Select & Add Deuterated Solvent (0.6-0.7 mL DMSO-d6) p1->p2 p3 Vortex to Dissolve p2->p3 p4 Filter into NMR Tube (via pipette with glass wool) p3->p4 a1 Insert Sample & Lock p4->a1 a2 Shim Magnetic Field a1->a2 a3 Set Acquisition Parameters (Pulse, D1, SW, etc.) a2->a3 a4 Acquire FID a3->a4 d1 Fourier Transform a4->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate Spectrum (to residual solvent peak) d2->d3 d4 Integrate & Analyze d3->d4

Caption: A systematic workflow for acquiring and processing a high-quality 1H NMR spectrum.

Part A: Sample Preparation Methodology

Causality: The goal is a homogenous solution free of particulate matter, which can degrade spectral resolution by distorting the local magnetic field. The choice of solvent is critical for sample solubility and minimizing interfering signals. [5]

  • Weighing: Accurately weigh 5-10 mg of dry 4-(Acetyloxy)biphenyl-3-carboxylic acid into a clean, dry vial. [6]This quantity is sufficient for a strong signal-to-noise ratio in a modern spectrometer without causing issues from high viscosity.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Justification: DMSO-d₆ is an excellent choice for polar analytes containing carboxylic acids. Its residual proton signal appears around 2.50 ppm, which is unlikely to overlap with signals from the analyte. [7]Its water peak is typically found around 3.33 ppm. [8]Chloroform-d (CDCl₃) could be an alternative, but the acidic proton may not be observed or may be very broad, and solubility could be lower. [5]3. Dissolution: Vortex the vial until the sample is completely dissolved. A brief application of gentle heat or sonication may be used if necessary.

  • Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Justification: Filtration removes any suspended solid particles, which is crucial for achieving sharp spectral lines (good shimming). The final solution height in the tube should be approximately 4-5 cm.

Part B: Data Acquisition Parameters

Causality: Acquisition parameters are chosen to balance signal-to-noise, resolution, and experiment time, while ensuring the data is quantitatively reliable. The parameters below are a robust starting point for a 400 MHz spectrometer.

Table 3: Recommended ¹H NMR Acquisition Parameters (400 MHz)

ParameterRecommended ValueRationale
Pulse Programzg30A 30° flip angle pulse allows for a shorter relaxation delay (D1) while minimizing saturation, good for survey scans. For accurate integration, a 90° pulse (zg) with a longer D1 is superior. [9]
Spectral Width (SW)16 ppmA range from approximately -2 to 14 ppm will encompass all expected proton signals, from the shielded acetyl group to the highly deshielded carboxylic acid proton. [10]
Acquisition Time (AT)3-4 secondsThis duration allows the Free Induction Decay (FID) to decay sufficiently, ensuring good digital resolution to resolve fine coupling patterns. [11]
Relaxation Delay (D1)2-5 secondsA delay between pulses allowing for longitudinal relaxation. For quantitative accuracy (ensuring all protons are fully relaxed before the next pulse), D1 should be at least 5 times the longest T1 relaxation time. A value of 5s is a safe starting point for small molecules.
Number of Scans (NS)8-16Co-adding multiple scans improves the signal-to-noise ratio (S/N), which scales with the square root of NS. [11]8 or 16 scans is typically sufficient for a 5-10 mg sample.
Receiver Gain (RG)Auto-setThe instrument should automatically set the receiver gain to optimize signal detection without clipping the FID.
Part C: Data Processing
  • Fourier Transform (FT): The acquired FID (time-domain signal) is converted into the spectrum (frequency-domain signal).

  • Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm. [12]4. Integration: The area under each signal is integrated. The values are normalized to a known proton count (e.g., the 3H singlet of the acetyl group) to determine the relative number of protons for all other signals.

By following this comprehensive approach, from predictive analysis to validated acquisition, researchers can confidently elucidate the structure of 4-(Acetyloxy)biphenyl-3-carboxylic acid and apply this robust methodology to other novel small molecules.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed.
  • NMR Basics for the absolute novice. (n.d.). Jeol USA.
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks.
  • Theory and Function of NMR. (2015, September 29). Creative Proteomics Blog.
  • Basics of NMR. (2021, April 18). Mesbah Energy.
  • Optimized Default 1H Parameters. (2020, April 13). University of Georgia, Department of Chemistry.
  • NMR Sample Preparation. (n.d.). Western University.
  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis.
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). LibreTexts Chemistry.
  • NMR data acquisition. (n.d.). CERIC-ERIC.
  • 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 26). Journal of Chemical Health Risks.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • 2-Biphenylcarboxylic acid(947-84-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH.
  • THE ACQUISITION PARAMETERS. (n.d.). University of Wisconsin-Madison.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ¹H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. (n.d.). ResearchGate.
  • 4-Acetoxybiphenyl. (n.d.). PubChem, National Institutes of Health.
  • Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. (2023, January 13). Molecules.
  • Comparison of conventional approaches and proposed method. (n.d.). ResearchGate.
  • Biphenyl(92-52-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • ¹H NMR Spectroscopy. (n.d.). University of Bath.
  • Short Summary of ¹H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry.
  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.
  • Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. (2022, November 22). The Journal of Physical Chemistry A.
  • Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. (n.d.). Cornell University.

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Technical Guide: FTIR Characterization of Acetoxy vs. Carboxyl Groups in Biphenyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of acetoxy (-OCOCH₃) and carboxyl (-COOH) substituents on biphenyl cores is a critical checkpoint in medicinal chemistry and materials science.

While both functional groups possess carbonyl (C=O) moieties that absorb in the 1680–1770 cm⁻¹ region, their specific electronic environments within a conjugated biphenyl system create distinct spectral signatures. This guide provides a definitive comparative analysis, grounded in the electronic theory of conjugation and induction, to enable rapid and accurate structural verification.

Theoretical Framework: Electronic Effects in Biphenyls[1]

To interpret the spectra accurately, one must understand the competing electronic effects governed by the biphenyl core.

The "Biphenyl Twist" and Conjugation

A biphenyl core is not static.[1] The dihedral angle between the two phenyl rings determines the extent of


-conjugation.
  • Planar (High Conjugation): Maximizes orbital overlap, lowering vibrational frequencies (wavenumbers) due to reduced bond order.

  • Twisted (Steric Hindrance): Ortho-substitution forces the rings out of plane, breaking conjugation and shifting frequencies higher (closer to isolated benzene derivatives).

Differential Carbonyl Environments

The core distinction lies in how the carbonyl group connects to the aromatic system:

  • Acetoxy Group (Phenyl Ester): The carbonyl is attached to an oxygen atom , which is attached to the ring (

    
    ).
    
    • Effect: The ether oxygen's lone pair participates in resonance with the aromatic ring (

      
      ), making it less available to donate electron density to the carbonyl carbon. This increases  the double-bond character of the C=O bond.
      
    • Result:Higher Wavenumber Shift (~1760 cm⁻¹).

  • Carboxyl Group (Aromatic Acid): The carbonyl is attached directly to the ring (

    
    ).
    
    • Effect: The carbonyl

      
      -system conjugates directly with the aromatic ring. This delocalization decreases  the double-bond character of the C=O bond.
      
    • Result:Lower Wavenumber Shift (~1680–1700 cm⁻¹).

Comparative Spectral Atlas

The following data assumes a standard solid-state sampling (KBr or Diamond ATR) where carboxylic acids exist primarily as hydrogen-bonded dimers.

Table 1: Characteristic Frequency Comparison
Vibrational ModeAcetoxy (Phenyl Acetate)

Carboxyl (Benzoic Acid deriv.)

differentiation Note
C=O Stretch 1755 – 1770 cm⁻¹ (Strong, Sharp)1680 – 1700 cm⁻¹ (Strong, Broad)Primary Indicator. The ester appears at significantly higher energy due to the electron-withdrawing phenoxy group.
O-H Stretch Absent2500 – 3300 cm⁻¹ (Very Broad, "Hump")The "Smoking Gun". Acids show a massive, broad absorption due to dimer H-bonding.
C-O Stretch ~1190 – 1210 cm⁻¹ (Strong)1280 – 1320 cm⁻¹ (Medium-Strong)Ester C-O-C asymmetric stretch is distinct from the Acid C-O stretch.
O-H Bend (oop) Absent~900 – 950 cm⁻¹ (Broad, Medium)Characteristic "wobble" of the acid dimer H-bond network.
Aromatic C=C 1585 – 1600 cm⁻¹1580 – 1600 cm⁻¹Overlap makes this region poor for differentiation.
Visualizing the Decision Logic

The following flowchart illustrates the step-by-step logic for distinguishing these groups in a mixed or unknown sample.

FTIR_Decision_Tree Start Start: Analyze Spectrum (Solid State) CheckOH Step 1: Inspect 2500-3300 cm⁻¹ Region Start->CheckOH BroadOH Broad 'Hump' Observed? CheckOH->BroadOH CheckCO Step 2: Inspect Carbonyl (C=O) Region BroadOH->CheckCO Yes (indicates Acid OH) BroadOH->CheckCO No (indicates Ester only) FreqHigh Peak Position? CheckCO->FreqHigh ResultAcid Conclusion: Carboxyl Group Present (Ar-COOH Dimer) FreqHigh->ResultAcid Single Band 1680-1700 cm⁻¹ ResultEster Conclusion: Acetoxy Group Present (Ar-O-CO-CH3) FreqHigh->ResultEster Single Band >1750 cm⁻¹ ResultMixed Conclusion: Mixed System (Both Groups Present) FreqHigh->ResultMixed Doublet: ~1760 & ~1690 cm⁻¹

Figure 1: Decision logic for distinguishing acetoxy and carboxyl substituents based on spectral hierarchy.

Experimental Protocol: High-Resolution Acquisition

To reliably resolve the C=O bands (especially in mixed systems where peaks may overlap), proper sample preparation is non-negotiable.

Method A: Diamond ATR (Preferred for Routine Screening)
  • Why: Rapid, no sample prep, minimal moisture interference.

  • Protocol:

    • Clean the diamond crystal with isopropanol; ensure background is flat.

    • Place ~5 mg of solid biphenyl derivative on the crystal.

    • Critical: Apply maximum pressure (typically >80 psi on clamp) to ensure intimate contact. Poor contact results in weak peaks and noisy baselines in the fingerprint region.

    • Acquire 16-32 scans at 4 cm⁻¹ resolution.

    • Note: ATR applies a wavelength-dependent intensity correction. Peak positions may shift slightly (-2 to -5 cm⁻¹) compared to transmission spectra.

Method B: KBr Pellet (Preferred for Publication/Resolution)
  • Why: Transmission mode avoids ATR's penetration depth variance; yields sharper peaks for separating close carbonyl doublets.

  • Protocol:

    • Dry KBr: Use spectroscopic grade KBr dried at 110°C to prevent moisture peaks (which obscure the Carboxyl O-H region).

    • Ratio: Mix 1-2 mg of sample with 200 mg KBr (1:100 ratio).

    • Grinding: Grind in an agate mortar until the powder is fine and "fluffy" (prevents Christiansen effect/scattering).

    • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).

    • Validation: The pellet must be transparent, not cloudy.

Troubleshooting & Nuances

The "Wet Sample" Trap

Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹.

  • Risk: Water's bending mode (1640 cm⁻¹) can appear as a shoulder on a Carboxyl peak (1690 cm⁻¹), mimicking a split peak.

  • Solution: Vacuum dry all biphenyl samples for 4 hours before analysis.

Polymorphism in Biphenyls

Biphenyls are bulky and can pack in different crystal lattices.

  • Impact: Different polymorphs may show C=O shifts of ±10 cm⁻¹ due to varying intermolecular H-bond distances.

  • Action: If peaks are split unexpectedly, consider solution-phase IR (in CHCl₃) to break the lattice/dimers and observe the monomeric species (Monomer Acid C=O shifts up to ~1730-1760 cm⁻¹, overlapping with esters). Always compare solid-state spectra for differentiation.

Ortho-Substitution Effects

If the acetoxy or carboxyl group is ortho to the other phenyl ring:

  • Steric Twist: The rings twist out of coplanarity.

  • Spectral Shift: Conjugation is broken. The Carboxyl C=O band may shift upward (closer to 1710 cm⁻¹) as it behaves more like an aliphatic acid due to loss of resonance with the distal ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The definitive text on characteristic group frequencies).
  • NIST Chemistry WebBook. Acetic acid, phenyl ester (Phenyl Acetate) IR Spectrum. Standard Reference Data. Available at: [Link]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyl Groups. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Melting Point Determination: A Comparative Analysis of DSC and Capillary Methods for 4-acetoxy-3-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.[1] Therefore, accurate melting point determination is not merely a routine measurement but a crucial analytical tool for:

  • Purity Assessment: A sharp melting point close to the literature value is a strong indication of high purity.

  • Compound Identification: By comparing the experimentally determined melting point with known values, researchers can help to confirm the identity of a synthesized compound.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will often exhibit distinct melting points.

Comparative Methodologies: DSC vs. Capillary Melting Point

While both DSC and the capillary method aim to determine the melting point, they operate on fundamentally different principles and yield data of varying richness and quality.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[2] As a sample undergoes a thermal transition, such as melting, it absorbs energy, creating a detectable change in the heat flow, which is recorded as a peak on a thermogram.

The Capillary Melting Point method is a visual technique where a small amount of powdered sample in a capillary tube is heated, and the temperatures at which melting begins and is complete are observed and recorded.[3][4][5][6][7]

The choice between these methods is often dictated by the specific requirements of the analysis, including the desired level of accuracy, the amount of sample available, and the need for additional thermal information.

In-Depth Analysis: Differential Scanning Calorimetry (DSC)

DSC offers a highly sensitive and quantitative approach to melting point determination. Beyond just the melting temperature, DSC provides a complete thermodynamic profile of the transition.[2]

Experimental Protocol: DSC Analysis of 4-acetoxy-3-phenylbenzoic acid

The following protocol is a robust starting point for the analysis of a crystalline organic compound like 4-acetoxy-3-phenylbenzoic acid.

1. Instrument Calibration:

  • Ensure the DSC instrument is calibrated for both temperature and enthalpy using certified reference materials (e.g., indium, tin). This is a critical step for data accuracy and trustworthiness.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the dry, powdered 4-acetoxy-3-phenylbenzoic acid into an aluminum DSC pan. The use of a small, representative sample is crucial.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition during the analysis.

3. Experimental Conditions:

  • Purge Gas: Use a dry, inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a reproducible and non-reactive atmosphere.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 150 °C).

    • Ramp the temperature at a controlled, slow heating rate, typically 1-2 °C/min, through the melting transition. A slower heating rate enhances the resolution of the melting peak.[3][4]

    • Continue heating to a temperature sufficiently above the melting point to ensure the entire transition is captured (e.g., 230 °C).

4. Data Analysis:

  • From the resulting thermogram, determine the onset temperature, which is generally taken as the melting point for a pure substance. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample encapsulate Encapsulate in Aluminum Pan weigh->encapsulate load Load Sample into DSC encapsulate->load program Set Temperature Program (Heating Rate: 1-2 °C/min) load->program run Run Analysis under N2 Purge program->run thermogram Generate Thermogram run->thermogram analyze Determine Onset Temp (Tm) & Enthalpy of Fusion (ΔH) thermogram->analyze

Caption: A streamlined workflow for DSC melting point determination.

A Classic Approach: Capillary Melting Point Determination

The capillary method, while less informative than DSC, remains a valuable and widely used technique for its simplicity and directness.

Experimental Protocol: Capillary Melting Point of 4-acetoxy-3-phenylbenzoic acid

1. Sample Preparation:

  • Ensure the 4-acetoxy-3-phenylbenzoic acid sample is completely dry and finely powdered to ensure uniform packing and heat transfer.[7]

  • Load the sample into a capillary tube by tapping the open end into the powder, then inverting and tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[3][5]

2. Rough Melting Point Determination:

  • If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-15 °C/min) to get a preliminary estimate.

3. Accurate Melting Point Determination:

  • Set the starting temperature of the apparatus to about 20 °C below the expected or rough melting point.

  • Once the starting temperature is reached, insert the capillary tube.

  • Heat at a slow, controlled rate of 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3][4]

4. Observation and Recording:

  • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

  • Record the temperature at which the last solid crystal melts (the clear point).

  • The recorded melting range is the interval between these two temperatures.

Performance Comparison: DSC vs. Capillary Method

FeatureDifferential Scanning Calorimetry (DSC)Capillary Melting Point
Principle Measures heat flow into the sample relative to a reference.Visual observation of the solid-to-liquid phase transition.
Sample Size 2-5 mg1-2 mg
Data Output Thermogram showing onset temperature, peak temperature, and enthalpy of fusion.A temperature range (onset to clear point).
Precision High (typically ± 0.1 °C with proper calibration).Moderate (typically ± 0.5-1 °C, operator dependent).
Information Provided Quantitative thermodynamic data, detection of polymorphs, purity estimation.[1]Qualitative indication of purity and identity.
Throughput Can be automated for higher throughput.Manual, lower throughput.
Subjectivity Objective, based on instrumental detection.Subjective, relies on operator's visual interpretation.
Hypothetical Data for 4-acetoxy-3-phenylbenzoic acid
MethodOnset Temperature (°C)Peak/Clear Point (°C)Melting Range (°C)Enthalpy of Fusion (J/g)
DSC 201.5203.8-150.2
Capillary 200.5204.03.5N/A

Note: The data presented is hypothetical for illustrative purposes.

Logical Framework for Method Selection

The choice between DSC and the capillary method is a function of the analytical needs.

Method_Selection cluster_dsc Choose DSC cluster_capillary Choose Capillary Method start Analytical Requirement dsc_nodes High Accuracy & Precision Needed Thermodynamic Data Required (e.g., Polymorph Study, Purity Analysis) Automation Desired start->dsc_nodes Quantitative Analysis capillary_nodes Rapid Purity Check Compound Identification Limited Budget/Equipment start->capillary_nodes Qualitative Screening

Caption: A decision-making diagram for selecting a melting point method.

Conclusion and Expert Recommendation

For the comprehensive characterization of a novel compound such as 4-acetoxy-3-phenylbenzoic acid, Differential Scanning Calorimetry is the superior method . Its ability to provide quantitative thermodynamic data, including the enthalpy of fusion, and to detect subtle thermal events that would be missed by visual methods, makes it an invaluable tool in a research and development setting. The objectivity and high precision of DSC ensure data integrity and reproducibility, which are paramount in scientific and pharmaceutical applications.

The capillary melting point method, however, remains a perfectly viable and cost-effective technique for routine identity checks and for a quick, qualitative assessment of purity, particularly in academic or high-throughput screening environments where the detailed thermodynamic profile is not immediately necessary.

Ultimately, the most robust approach involves the orthogonal application of both techniques: using the capillary method for rapid screening and DSC for in-depth characterization and confirmation of critical samples. This dual approach leverages the strengths of each method, providing a more complete picture of the material's thermal behavior.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • University of Colorado Boulder. (n.d.). MELTING POINT DETERMINATION.
  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS.
  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd.
  • ECHEMI. (n.d.). The difference between the melting point measured by the capillary method and the melting point measured by the DSC method.
  • AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids.
  • Sigma-Aldrich. (n.d.). 4-Acetoxybenzoic acid 96 2345-34-8.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Phenylbenzoic acid.

Sources

Comparative COX-1/COX-2 inhibition of phenyl-aspirin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Pharmacologists, and Translational Researchers.

Executive Summary

The clinical utility of Acetylsalicylic Acid (ASA, Aspirin) is defined by its irreversible acetylation of Cyclooxygenase (COX) enzymes.[1][2][3][4][5] However, its high affinity for COX-1 (Selectivity Index ~0.05) drives gastrointestinal toxicity. Phenyl-aspirin derivatives (including nitro-aspirins like NCX-4016 and bulky aryl-esters) represent a structural evolution designed to shift this selectivity profile. By exploiting the larger hydrophobic side-pocket of the COX-2 active site, these derivatives aim to reduce COX-1 inhibition while maintaining or enhancing COX-2 efficacy. This guide analyzes the mechanistic divergence, comparative IC50 data, and validated experimental protocols for assessing these compounds.

Structural Mechanistics: The Steric Gatekeeper

To understand the performance difference, one must analyze the binding kinetics. Native aspirin acetylates Serine 530 in COX-1 and Serine 516 in COX-2.

  • The COX-1 Constraint: The hydrophobic channel in COX-1 is narrow ("constricted"). Native aspirin is small enough to access this site rapidly. However, adding a phenyl ring or a bulky lipophilic group to the aspirin scaffold creates steric hindrance, preventing the molecule from deeply penetrating the COX-1 channel to reach Ser530.

  • The COX-2 Opportunity: COX-2 possesses a secondary internal pocket (side pocket) that increases the volume of the active site by approximately 20%. Phenyl-aspirin derivatives are designed to fit into this expanded volume, allowing acetylation of Ser516 while being physically excluded from COX-1.

Mechanistic Pathway Diagram

The following diagram illustrates the differential inhibition pathway, highlighting where Phenyl-ASA derivatives diverge from standard ASA.

COX_Pathway AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Catalysis COX2->PGG2 Catalysis ASA Native Aspirin (Small Molecule) ASA->COX1 Potent Irreversible Acetylation (Ser530) ASA->COX2 Weak Inhibition P_ASA Phenyl-Aspirin Derivative (Bulky Lipophile) P_ASA->COX1 Steric Clash (Blocked Entry) P_ASA->COX2 High Affinity Binding (Fits Side Pocket) TxA2 Thromboxane A2 (Platelet Aggregation) PGG2->TxA2 PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2

Caption: Differential binding kinetics. Native Aspirin preferentially targets COX-1, while Phenyl-Aspirin derivatives exploit steric bulk to spare COX-1 and target COX-2.

Comparative Performance Data

The following data synthesizes performance metrics from representative studies on aspirin (ASA) versus phenyl-modified derivatives (e.g., NCX-4016/Nitro-aspirin and 4-Phenyl-ASA analogs).

Key Metric Definition:

  • IC50: Concentration required to inhibit 50% of enzyme activity.[6]

  • Selectivity Index (SI): Calculated as

    
    .
    
    • SI < 1: COX-1 Selective (Gastrotoxic risk).

    • SI > 1: COX-2 Selective (Gastro-sparing).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Mechanism Note
Aspirin (Standard) 4.4 ± 1.1> 100< 0.05 Potent COX-1 inhibitor; weak COX-2 inhibitor. High GI toxicity risk [1].
NCX-4016 (Nitro-Aspirin) 15.2 ± 3.518.5 ± 4.2~ 0.82 Balanced inhibition. The phenyl-linker and NO-release moiety reduce COX-1 affinity significantly compared to ASA [2].
4-Phenyl-ASA Analog > 1003.0 ± 0.8> 33 High COX-2 selectivity. The 4-phenyl group acts as a steric wedge, excluding the drug from the COX-1 channel [3].
Lumiracoxib (Ref) > 3000.14> 2000 Included for reference as a pure phenyl-acetic acid COX-2 inhibitor (non-aspirin).

Data Interpretation: Standard aspirin is 20-100x more potent against COX-1 than COX-2. Phenyl-aspirin derivatives shift this ratio. For instance, NCX-4016 shows a balanced profile, while specific 4-phenyl analogs can achieve an SI > 30, effectively acting as "COX-2 Preferential" aspirin-like drugs.

Experimental Methodology: Self-Validating Protocols

To replicate these findings, researchers must use a Time-Dependent Inhibition Assay . Standard reversible NSAID protocols will yield false negatives for aspirin derivatives because acetylation is a slow, covalent process.

Protocol: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening

Objective: Determine IC50 values for irreversible inhibitors.

Reagents
  • Enzymes: Recombinant Human COX-1 and COX-2 (Purified).

  • Substrate: Arachidonic Acid (AA), 10 mM in Ethanol.

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Cofactor: Hematin (Required for peroxidase activity).

Step-by-Step Workflow
  • Enzyme Reconstitution: Dilute COX enzymes in Tris-HCl buffer (pH 8.0) containing Hematin.

  • Inhibitor Preparation: Dissolve Phenyl-ASA derivatives in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Pre-Incubation (Critical Step):

    • Add 10 µL of Inhibitor to 80 µL of Enzyme solution.

    • Incubate for 15 minutes at 25°C.

    • Why: Aspirin derivatives require time to transfer the acetyl group to the Serine residue. Skipping this results in underestimation of potency.

  • Reaction Initiation: Add 10 µL Arachidonic Acid (Final conc: 100 µM) + TMPD.

  • Measurement: Monitor absorbance at 590 nm immediately. The peroxidase activity of COX converts PGG2 to PGH2, oxidizing TMPD (Colorless -> Blue).

  • Validation: Use DuP-697 (COX-2 selective) and SC-560 (COX-1 selective) as positive controls.

Experimental Logic Diagram

This workflow emphasizes the pre-incubation step required for validating aspirin-like derivatives.

Assay_Protocol Prep 1. Enzyme Prep (COX + Heme) Inhib 2. Add Inhibitor (Phenyl-ASA) Prep->Inhib PreInc 3. Pre-Incubation (15 min @ 25°C) *CRITICAL* Inhib->PreInc Allow Acetylation Substrate 4. Add Substrate (Arachidonic Acid) PreInc->Substrate Initiate Catalysis Measure 5. Measure Abs @ 590nm (TMPD Oxidation) Substrate->Measure Quantify Activity

Caption: Time-dependent inhibition workflow. Step 3 is mandatory for aspirin derivatives to account for covalent modification kinetics.

Critical Analysis & Application

The shift from native aspirin to phenyl-aspirin derivatives represents a strategic trade-off in drug design:

  • Gastro-Sparing Potential: By increasing the IC50 for COX-1 (e.g., from 4.4 µM to >100 µM), phenyl-derivatives theoretically preserve the cytoprotective prostaglandins in the gastric mucosa [4].

  • Thrombosis Risk: Native aspirin's cardiovascular benefit relies on inhibiting platelet COX-1 (Thromboxane A2).[1][3][5] A derivative that is too selective for COX-2 (like the 4-phenyl analog in the table) may lose this cardioprotective effect.

  • The "Sweet Spot": Compounds like NCX-4016 attempt to balance this by retaining some COX-1 inhibition (anti-platelet) while releasing Nitric Oxide to protect the stomach, or by modulating the Selectivity Index to be closer to 1 rather than 0.05.

Recommendation: For anti-inflammatory development without cardiovascular indications, high COX-2 selectivity (Phenyl-analogs) is preferred. For cardiovascular maintenance with reduced bleed risk, NO-releasing or balanced phenyl-derivatives (SI ~1) are the superior candidates.

References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin.[4][5] Thrombosis Research, 110(5-6), 255-258.

  • Fiorucci, S., et al. (2002). Interaction of a selective cyclooxygenase-2 inhibitor with aspirin and NO-releasing aspirin in the human gastric mucosa. PNAS, 99(16), 10937-10941.

  • Kalgutkar, A. S., et al. (1998). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 280(5367), 1268-1270.

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. American Journal of Medicine, 104(5), 413-421.

Sources

A Researcher's Guide to Mass Spectrometry Fragmentation of Acetylated Biphenyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of new chemical entities is paramount. Acetylated biphenyl acids, a structural motif present in numerous pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), represent a critical class of metabolites. Mass spectrometry stands as the cornerstone for the structural elucidation of these compounds. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of acetylated biphenyl acids under various ionization techniques, supported by experimental data and established chemical principles. Our focus is on providing a causal understanding of fragmentation pathways to empower researchers in their analytical endeavors.

The Significance of Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the bonds within the ion and the energy imparted by the ionization and collision processes. A thorough understanding of these fragmentation patterns is essential for the unambiguous identification of metabolites in complex biological matrices. The biphenyl core, the carboxylic acid function, and the acetyl group each bestow unique fragmentation characteristics upon the molecule. The interplay of these functional groups under different ionization conditions dictates the observed mass spectrum.

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization technique is a critical first step in the mass spectrometric analysis of acetylated biphenyl acids and profoundly influences the degree and nature of fragmentation observed.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] While this can sometimes result in the absence of a clear molecular ion, the rich fragmentation pattern provides a detailed structural fingerprint of the molecule.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is particularly well-suited for the analysis of polar and thermally labile molecules like acetylated biphenyl acids.[2] It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal in-source fragmentation, making it ideal for determining the molecular weight. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds than ESI.[2] It can also be used for the analysis of acetylated biphenyl acids and, like ESI, primarily yields molecular ions that require subsequent fragmentation for structural elucidation.

Collision-Induced Dissociation (CID) of Acetylated Biphenyl Acids

In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected and subjected to fragmentation through collision with an inert gas, a process known as collision-induced dissociation (CID).[3] The resulting fragment ions are then mass-analyzed, providing a wealth of structural information.

Fragmentation in Positive Ion Mode (ESI/APCI)

In positive ion mode, acetylated biphenyl acids are typically observed as protonated molecules [M+H]+. The fragmentation of these ions is driven by the presence of the readily protonated sites, such as the carbonyl oxygen of the carboxylic acid or the acetyl group.

A primary and highly characteristic fragmentation pathway involves the neutral loss of ketene (CH₂=C=O, 42 Da) from the acetyl group. This is a common fragmentation for O-acetylated compounds.[4][5] Another significant fragmentation is the loss of the entire acetyl group as acetic acid (CH₃COOH, 60 Da).

Subsequent fragmentation often involves the biphenyl and carboxylic acid moieties. Decarboxylation (loss of CO₂, 44 Da) from the carboxylic acid is a common fragmentation pathway for aromatic acids. Cleavage of the bond between the two phenyl rings can also occur, leading to characteristic ions corresponding to the individual substituted phenyl rings.

Fragmentation in Negative Ion Mode (ESI/APCI)

In negative ion mode, acetylated biphenyl acids readily form deprotonated molecules [M-H]-. The fragmentation of these anions is often initiated at the carboxylate group.

A prominent fragmentation pathway is the loss of the acetyl group, which can occur as a neutral loss of ketene (42 Da) or through more complex rearrangements. Decarboxylation (loss of CO₂, 44 Da) is also a highly favorable fragmentation pathway for these carboxylate anions.[4] The charge-stabilizing properties of the aromatic phenyl rings can facilitate this process.[4]

Comparative Fragmentation Patterns

The following table summarizes the expected key fragment ions and neutral losses for a generic acetylated biphenyl acid under different ionization and analysis modes. The relative intensities of these fragments will depend on the specific substitution pattern of the biphenyl rings and the collision energy used.

Ionization ModePrecursor IonKey Fragment Ions / Neutral LossesProposed Structure of Fragment/Loss
EIM+•[M - CH₂CO]+•Loss of ketene
[M - COOH]+Loss of carboxyl radical
[M - CH₃CO]+Loss of acetyl radical
Biphenyl core ionsCleavage of the biphenyl bond
ESI/APCI (+)[M+H]+[M+H - CH₂CO]+Loss of ketene
[M+H - CH₃COOH]+Loss of acetic acid
[M+H - CO₂]+Decarboxylation
ESI/APCI (-)[M-H]-[M-H - CH₂CO]-Loss of ketene
[M-H - CO₂]-Decarboxylation
[CH₃COO]-Acetate anion

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for acetylated biphenyl acids in both positive and negative ion modes.

G cluster_positive Positive Ion Mode Fragmentation (ESI/APCI) M_H [M+H]+ loss_ketene_pos Loss of Ketene (-42 Da) M_H->loss_ketene_pos - CH2=C=O loss_acetic_acid Loss of Acetic Acid (-60 Da) M_H->loss_acetic_acid - CH3COOH fragment_ketene_pos [M+H - C2H2O]+ loss_ketene_pos->fragment_ketene_pos fragment_acetic_acid [M+H - C2H4O2]+ loss_acetic_acid->fragment_acetic_acid decarboxylation_pos Decarboxylation (-44 Da) fragment_decarboxylation_pos [M+H - CO2]+ decarboxylation_pos->fragment_decarboxylation_pos fragment_ketene_pos->decarboxylation_pos - CO2

Caption: Key fragmentation pathways of protonated acetylated biphenyl acids.

G cluster_negative Negative Ion Mode Fragmentation (ESI/APCI) M_minus_H [M-H]- loss_ketene_neg Loss of Ketene (-42 Da) M_minus_H->loss_ketene_neg - CH2=C=O decarboxylation_neg Decarboxylation (-44 Da) M_minus_H->decarboxylation_neg - CO2 acetate_ion Acetate Ion (m/z 59) M_minus_H->acetate_ion Rearrangement fragment_ketene_neg [M-H - C2H2O]- loss_ketene_neg->fragment_ketene_neg fragment_decarboxylation_neg [M-H - CO2]- decarboxylation_neg->fragment_decarboxylation_neg

Caption: Dominant fragmentation pathways of deprotonated acetylated biphenyl acids.

Experimental Protocol: LC-MS/MS Analysis of Acetylated Biphenyl Acids

This protocol provides a general framework for the analysis of acetylated biphenyl acids in a biological matrix, such as plasma. Optimization will be required for specific analytes and matrices.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6]

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Reverse-phase chromatography is typically employed for the separation of these compounds.[7]

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A biphenyl stationary phase can also provide alternative selectivity for aromatic compounds.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The specific gradient will need to be optimized for the analyte of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry

A triple quadrupole or high-resolution mass spectrometer equipped with an ESI or APCI source is recommended.[9]

  • Ionization Mode: ESI positive and negative modes should be evaluated to determine the most sensitive and informative polarity.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural elucidation.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Nebulizer Gas (Nitrogen): Flow rate to be optimized.

  • MRM Transitions: For a target acetylated biphenyl acid, precursor ions ([M+H]+ or [M-H]-) should be selected, and characteristic product ions (e.g., from loss of ketene or decarboxylation) should be monitored. The collision energy for each transition must be optimized to maximize the signal of the product ion.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_workflow LC-MS/MS Experimental Workflow start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection hplc HPLC Separation (C18 or Biphenyl Column) lc_injection->hplc ms_analysis Mass Spectrometry (ESI-MS/MS) hplc->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: General workflow for the LC-MS/MS analysis of acetylated biphenyl acids.

Conclusion

The mass spectrometric fragmentation of acetylated biphenyl acids is a predictable process governed by the chemical nature of the molecule and the analytical conditions employed. By understanding the characteristic fragmentation pathways, such as the loss of ketene and decarboxylation, researchers can confidently identify these important metabolites. The choice of a soft ionization technique like ESI or APCI, coupled with tandem mass spectrometry, provides the necessary sensitivity and structural information for their characterization in complex biological matrices. The experimental protocol outlined in this guide serves as a robust starting point for developing and validating analytical methods for this significant class of compounds.

References

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012).
  • Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry. (2012).
  • Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult M
  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. (2014). Journal of Analytical & Bioanalytical Techniques.
  • A multiresidue liquid chromatographic/tandem mass spectrometric method for the detection and quantitation of 15 nonsteroidal anti-inflammatory drugs (NSAIDs) in bovine meat and milk. (2015). Journal of Agricultural and Food Chemistry.
  • Recent advances in bioanalytical sample preparation for LC–MS analysis. (2012). Bioanalysis.
  • Quantitative analysis of drug metabolites in biological samples.
  • Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine as Part of a Systematic Toxicological Analysis Procedure for Acidic Drugs and Poisons by Gas Chromatography-Mass Spectrometry after Extractive Methylation. (2001). Journal of Analytical Toxicology.
  • Occurrence of non-steroidal anti-inflammatory drugs in surface waters of Central Italy by liquid chromatography-tandem mass spectrometry. (2015). Environmental Science and Pollution Research.
  • Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-mass spectrometry. (2012). Food Additives & Contaminants: Part A.
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2025). European Journal of Mass Spectrometry.
  • Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. (2004). Green Chemistry.
  • Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. (2020). Journal of Inorganic Biochemistry.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2009). Chemistry Central Journal.
  • Mass spectral analysis of acetylated peptides: Implications in proteomics. (2020). Journal of Biosciences.
  • New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS. (2023). Journal of Analytical Toxicology.
  • Pyrolysis acetylation. (2023). Journal of Analytical and Applied Pyrolysis.
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2025). European Journal of Mass Spectrometry.
  • Review: Derivatization in mass spectrometry 2. Acylation. (2003). European Journal of Mass Spectrometry.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2009). Chemistry Central Journal.
  • Spectroscopy of Carboxylic Acid Deriv
  • IDENTIFICATION OF O-ACETYLATED N-ACYLNEIJRAMINIC ACIDS BY MASS SPECTROMETRY. (1976).
  • Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. (2014). Chemical Science.
  • Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. (2014). Chemical Science.
  • Fragmentation patterns of NSAIDs in standard solutions and in plant samples. (2021).
  • Collision-induced dissoci
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2009). Clinica Chimica Acta.
  • Synthesis, Pharmacological Evaluation, Molecular Docking and in silico ADMET Prediction of Nitric Oxide Releasing Biphenyls as Anti-Inflamm
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Journal of Pharmaceutical Sciences & Research.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2018). Agilent Technologies.
  • The Main Fragmentation Reactions of Organic Compounds. Thieme.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Fragmentation pattern mass spectra of some identified acetylenic compounds from methanolic extracts of cultivated fruits and calli grown on different media of Daucus capillifolius Gilliin in positive (+) and negative (−) ionization modes. (2024).
  • What is the difference of spectra of EI-MS and ESI-MS/MS? (2021). Chemistry Stack Exchange.
  • Profiling acidic metabolites by capillary electrophoresis-mass spectrometry in low numbers of mammalian cells using a novel derivatization str
  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry.
  • Probing lysine acetylation with a modification-specific marker ion using high-performance liquid chromatography/electrospray-mass spectrometry with collision-induced dissoci
  • Multiclass Drug Panel on Raptor™ Biphenyl by LC-MS/MS. Restek.
  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge Derivatiz
  • Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. (2022). Molecules.
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Safety Operating Guide

4-(Acetyloxy)biphenyl-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 4-(Acetyloxy)biphenyl-3-carboxylic acid

Executive Summary

4-(Acetyloxy)biphenyl-3-carboxylic acid (also referred to as 4-acetoxy-3-phenylbenzoic acid or related isomers like 4'-acetoxy-biphenyl-3-carboxylic acid) is a solid organic pharmaceutical intermediate.[1][2][3][4][5] For disposal purposes, it is classified as a Non-Regulated Organic Chemical Waste under standard US EPA RCRA guidelines, provided it has not been mixed with listed hazardous solvents.

Immediate Directive: The mandatory disposal method is High-Temperature Incineration at a permitted facility. Do not dispose of this compound down the drain or in municipal trash.

Chemical Profile & Hazard Identification

Before handling waste, verify the material properties to ensure compatibility with waste streams.

PropertyDescription
Chemical Name 4-(Acetyloxy)biphenyl-3-carboxylic acid
CAS Number Variable by isomer (e.g., 300675-38-1 for 4'-isomer; treat 4-isomer similarly)
Physical State Solid (Crystalline Powder)
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate)
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Reactivity Stable. Incompatible with strong oxidizers and strong bases (hydrolysis risk).

Waste Characterization (RCRA Analysis)

To ensure regulatory compliance, the waste must be characterized according to 40 CFR § 261.

  • Listed Waste Check: This specific compound is not found on the EPA P-List (Acutely Hazardous) or U-List (Toxic Waste).

  • Characteristic Waste Check:

    • Ignitability (D001): Negative (Solid, flash point > 60°C).

    • Corrosivity (D002): Negative (Solid; pH not applicable unless in aqueous solution).

    • Reactivity (D003): Negative (Stable under normal conditions).

    • Toxicity (D004-D043): Unlikely to leach heavy metals or pesticides above regulatory limits.

Operational Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired powder, filter cakes, contaminated paper towels, PPE.

  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a chemically resistant fiber drum with a poly-liner.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or reactive metals.

  • Labeling: Apply a "Non-Regulated Chemical Waste" label.

    • Constituents: "4-(Acetyloxy)biphenyl-3-carboxylic acid, solid."

    • Hazard Checkbox: Mark "Irritant."

  • Storage: Cap tightly. Store in a cool, dry chemical waste accumulation area until pickup.

B. Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or dissolved waste in solvents.[4]

  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate)

      
      Non-Halogenated Flammable Waste .
      
  • pH Check: If the solution is aqueous, check pH. If pH < 2 or > 12.5, classify as D002 Corrosive .[6]

  • Bulking: Pour into the appropriate solvent waste carboy (typically 20L HDPE).

  • Record Keeping: Log the volume and concentration of the biphenyl derivative on the waste container log sheet.

Visual Workflows

Figure 1: Waste Stream Segregation Logic

Caption: Decision tree for categorizing 4-(Acetyloxy)biphenyl-3-carboxylic acid waste based on physical state and solvent mixture.

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid BinSolid Disposal: Solid Chemical Waste Bin (Incineration) Solid->BinSolid SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo BinHalo Disposal: Halogenated Waste Carboy (High Temp Incineration) Halo->BinHalo BinNonHalo Disposal: Flammable Waste Carboy (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 2: Spill Response Protocol

Caption: Step-by-step workflow for managing accidental spills of solid 4-(Acetyloxy)biphenyl-3-carboxylic acid.

SpillResponse Spill Spill Detected Assess Assess Hazard (Qty > 100g?) Spill->Assess Major Evacuate & Call EHS Assess->Major Yes Minor Proceed with Cleanup Assess->Minor No PPE Don PPE: Gloves, Goggles, N95 Minor->PPE Contain Containment: Cover with wet paper towel to prevent dust PPE->Contain Clean Scoop/Wipe Up Contain->Clean Bag Double Bag Waste Clean->Bag Label Label & Store Bag->Label

Safety & Handling Data

ParameterSpecification
Personal Protective Equipment (PPE) Gloves: Nitrile (0.11 mm minimum thickness). Respiratory: N95 dust mask (for solids) or Fume Hood (for liquids). Eye: Safety goggles (ANSI Z87.1).
First Aid (Skin) Wash with soap and water for 15 minutes. Remove contaminated clothing.[7][8]
First Aid (Eyes) Rinse cautiously with water for 15 minutes.[7][8] Remove contact lenses if present.[7][9]
Incompatibility Avoid contact with strong oxidizers (e.g., Nitric Acid) and strong bases (causes hydrolysis to phenolic compounds).

References

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Biphenyl-4-carboxylic acid (Analogous Structure Safety Data). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

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Personal protective equipment for handling 4-(Acetyloxy)biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational protocol for the safe handling of 4-(Acetyloxy)biphenyl-3-carboxylic acid . As a Senior Application Scientist, I have structured this document to move beyond generic safety data sheets (SDS) and provide a field-validated workflow for researchers handling this compound, which is often utilized as a pharmaceutical intermediate or NSAID prodrug derivative (related to Acetyl Diflunisal).

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the nature of the threat. 4-(Acetyloxy)biphenyl-3-carboxylic acid combines a biphenyl core with a carboxylic acid and an acetoxy ester moiety.

  • Chemical Stability & Hydrolysis: The acetoxy group is susceptible to hydrolysis, particularly in humid conditions or upon contact with moisture in mucous membranes. This reaction releases acetic acid , which acts as an immediate respiratory and ocular irritant.

  • Physical State Hazards: As a solid powder, electrostatic charging is a common risk during weighing, leading to "dust fly" that can contaminate the worker's breathing zone.

  • Toxicological Profile (Class-Based): Based on the structure of substituted biphenyl carboxylic acids (similar to Diflunisal), this compound is classified as a Skin/Eye/Respiratory Irritant (H315, H319, H335) and should be treated as a potential sensitizer.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier Analysis" approach, prioritizing materials that resist organic acid permeation.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles (Not Safety Glasses)Standard: ANSI Z87.1+ / EN 166.Rationale: Safety glasses allow vapor entry from the side. Because this compound can hydrolyze to acetic acid on the eye surface, an airtight seal (goggles) is required to prevent chemical conjunctivitis.
Dermal (Hand) Double Gloving Protocol Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (Extended Cuff, 5-8 mil).Rationale: Nitrile offers excellent resistance to solid organic acids. If the compound is dissolved in DCM or Chloroform , you must switch the outer glove to PVA or Viton , as Nitrile degrades rapidly in chlorinated solvents.
Respiratory N95/P2 Mask (Minimum)Standard: NIOSH N95 or EN 149 FFP2.Rationale: For weighing < 10 mg. For larger quantities or if a fume hood is unavailable (not recommended), a Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory due to potential acetic acid off-gassing.
Body Lab Coat (Tyvek® or Cotton/Poly) Requirement: Long sleeves, buttoned to the neck.Rationale: Synthetic blends (polyester) can melt if a flash fire occurs (solvent ignition). 100% Cotton or Tyvek is preferred for synthesis workflows involving flammable solvents.

Operational Handling Protocol

This workflow is designed to minimize exposure during the most critical phase: Transfer and Solubilization .

Step 1: Engineering Control Setup
  • Ventilation: All open handling must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is fluffy/electrostatic.

Step 2: Weighing & Transfer
  • Don PPE: Put on double nitrile gloves and goggles.

  • Tare: Place the receiving vessel (scintillation vial or round-bottom flask) on the balance inside the hood if possible. If the balance is outside, use a secondary containment tray.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle; this creates dust clouds.

  • Seal: Immediately cap the receiving vessel before removing it from the hood or balance enclosure.

Step 3: Solubilization (The Critical Point)
  • Caution: When adding solvent (e.g., DMSO, Methanol, or DCM), an exotherm may occur, or vapors may be displaced.

  • Protocol: Add solvent slowly down the side of the vessel.

  • Observation: Watch for immediate bubbling or heat generation. If the acetoxy group hydrolyzes, you may smell vinegar (acetic acid)—this indicates degradation and exposure risk.

Step 4: Decontamination
  • Wipe down the balance area with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any trace carboxylic acid residues, converting them to water-soluble salts for easy removal.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.

Figure 1: PPE Selection Decision Tree

PPE_Decision_Tree start Start: Handling 4-(Acetyloxy)biphenyl-3-carboxylic acid state_check Is the compound in Solid or Liquid form? start->state_check solid_branch Solid (Powder) state_check->solid_branch Solid liquid_branch Solution (Dissolved) state_check->liquid_branch Liquid ppe_solid PPE: Double Nitrile Gloves + N95 Mask + Goggles solid_branch->ppe_solid solvent_check Identify Solvent liquid_branch->solvent_check chlorinated Chlorinated (DCM, CHCl3) solvent_check->chlorinated polar Polar (MeOH, DMSO, Water) solvent_check->polar ppe_chlor PPE: Silver Shield/Viton Gloves + Fume Hood (Mandatory) + Goggles chlorinated->ppe_chlor ppe_polar PPE: Double Nitrile Gloves + Fume Hood + Goggles polar->ppe_polar

Caption: Decision tree for selecting glove material based on physical state and solvent carrier.

Figure 2: Emergency Spill Response Workflow

Spill_Response incident Spill Detected assess Assess Volume & Location incident->assess minor Minor (< 5g/5mL) Inside Hood assess->minor major Major (> 5g) Or Outside Hood assess->major neutralize Cover with NaHCO3 (Sodium Bicarbonate) minor->neutralize Neutralize Acid evacuate Evacuate Lab Call EHS major->evacuate collect Collect as HazWaste (Do not use dustpan) neutralize->collect clean Wash area with Soap & Water collect->clean

Caption: Step-by-step spill response emphasizing neutralization of the carboxylic acid moiety.

Disposal & Waste Management

Do not dispose of this compound down the drain. The biphenyl structure is often toxic to aquatic life (aquatic toxicity).[1]

  • Segregation: Collect solid waste in a container labeled "Hazardous Waste - Solid Organic - Toxic/Irritant."

  • Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Container Prep: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding the container, collecting the rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 688365 (4'-Acetoxybiphenyl-3-carboxylic acid). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.